1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHWMNECPFUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439548 | |
| Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113961-88-9 | |
| Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. This molecule is of interest to researchers in medicinal chemistry and drug development due to its core tetrahydroquinoline scaffold, which is found in a variety of biologically active compounds. This document outlines a plausible synthetic route, predicted characterization data, and the potential relevance of this compound class in targeting cellular signaling pathways.
Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the tetrahydroquinoline nucleus.
The regioselectivity of the Friedel-Crafts acylation on 1,2,3,4-tetrahydroquinoline is a critical consideration. Without protection of the nitrogen atom, the Lewis acid catalyst can coordinate with the lone pair of the nitrogen, leading to a mixture of products. To achieve selective acylation at the 6-position, which is para to the nitrogen, protection of the amine is recommended. The electron-donating nature of the protected amino group directs the electrophilic substitution to the ortho and para positions, with the para-substituted product generally being the major isomer due to steric hindrance at the ortho positions.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: N-acetylation of 1,2,3,4-tetrahydroquinoline followed by Friedel-Crafts acylation and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for N-acetylation and Friedel-Crafts acylation.
Step 1: Synthesis of N-acetyl-1,2,3,4-tetrahydroquinoline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) to the suspension while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to form the acylium ion complex.
-
Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel.
-
After the addition, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The N-acetyl group can be removed by acid or base hydrolysis. For acidic hydrolysis, reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
After cooling, neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, remove the solvent, and purify the final product, this compound, by column chromatography on silica gel.
Characterization
The physical and spectroscopic properties of this compound are summarized below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |
| Appearance | Light brown to brown solid | --INVALID-LINK-- |
| Boiling Point | 356.049 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Room temperature, in a dark place, under an inert atmosphere | --INVALID-LINK-- |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the protons of the tetrahydroquinoline ring system and the acetyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (CH₂) | ~3.3-3.4 | t | ~6 |
| H-3 (CH₂) | ~1.9-2.0 | m | - |
| H-4 (CH₂) | ~2.7-2.8 | t | ~6 |
| H-5 | ~6.6-6.7 | d | ~8 |
| H-7 | ~7.5-7.6 | dd | ~8, ~2 |
| H-8 | ~7.6-7.7 | d | ~2 |
| NH | ~4.0-4.5 | br s | - |
| COCH₃ | ~2.5 | s | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum in CDCl₃ would display signals corresponding to the eleven carbon atoms of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~42 |
| C-3 | ~22 |
| C-4 | ~27 |
| C-4a | ~122 |
| C-5 | ~114 |
| C-6 | ~130 |
| C-7 | ~128 |
| C-8 | ~129 |
| C-8a | ~145 |
| C=O | ~197 |
| COCH₃ | ~26 |
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3450 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=O Stretch (Aryl Ketone) | 1670-1685 | Strong |
| Aromatic C=C Stretch | 1580-1610 | Medium |
| C-N Stretch | 1250-1350 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175. Key fragmentation patterns would likely involve the loss of the methyl group from the acetyl moiety (M-15) and cleavage of the tetrahydroquinoline ring.
| Fragment | Predicted m/z |
| [M]⁺ | 175 |
| [M-CH₃]⁺ | 160 |
| [M-COCH₃]⁺ | 132 |
Relevance to Signaling Pathways
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Recent research has highlighted the potential of tetrahydroquinoline derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a potential target for compounds based on the tetrahydroquinoline scaffold.
Caption: The PI3K/AKT/mTOR pathway, a potential target for tetrahydroquinoline derivatives.
While there is no direct evidence linking this compound to the inhibition of this pathway, its structural similarity to known mTOR inhibitors suggests that it could serve as a valuable starting point or fragment for the design of novel therapeutic agents.[1][3] The acetyl group at the 6-position provides a handle for further chemical modification to optimize binding affinity and selectivity for protein kinases within this pathway.
References
"physical and chemical properties of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. This document collates available data on its synthesis, and while specific experimental data for the title compound is not publicly available, this guide presents a generalized experimental protocol for its likely synthesis via Friedel-Crafts acylation. Furthermore, based on the known biological activities of structurally related tetrahydroquinoline derivatives, a potential signaling pathway is proposed and visualized. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Introduction
This compound is a derivative of tetrahydroquinoline, a heterocyclic scaffold that is prevalent in a wide array of biologically active compounds. The incorporation of an acetyl group at the 6-position of the tetrahydroquinoline ring system presents a molecule of interest for further chemical modification and biological evaluation. Tetrahydroquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.
Physical and Chemical Properties
While a comprehensive experimental characterization of this compound is not fully available in the public domain, the following table summarizes its known physical and chemical properties based on available data. It is important to note that the melting point and solubility are not yet reported and would require experimental determination.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 113961-88-9 | |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 356.049 °C at 760 mmHg | |
| Flash Point | 158.025 °C | |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| InChI Key | YFNHWMNECPFUGS-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the tetrahydroquinoline core. The 6-position is the most likely site of acylation due to the directing effects of the amino group.
General Experimental Protocol for Friedel-Crafts Acylation
The following is a generalized procedure for the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. Disclaimer: This is a representative protocol and has not been specifically reported for the synthesis of this compound. Optimization of reaction conditions would be necessary.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension while stirring.
-
To this mixture, add a solution of 1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
Spectral Data
As of the date of this document, specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the peer-reviewed literature or common chemical databases. The characterization of this compound would require experimental acquisition of these spectra.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been reported, numerous studies have highlighted the therapeutic potential of the tetrahydroquinoline scaffold. Derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents.
For instance, some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.
The following diagram illustrates a hypothetical signaling pathway through which a tetrahydroquinoline derivative might induce apoptosis. Disclaimer: This is a generalized representation based on the activities of related compounds and does not represent experimentally verified data for this compound.
Conclusion
This compound represents a molecule of interest within the broader class of pharmacologically relevant tetrahydroquinolines. While some of its fundamental physicochemical properties are known, a significant amount of experimental data, including its melting point, solubility, comprehensive spectral characterization, and specific biological activities, remains to be determined. This technical guide provides a summary of the current knowledge and a theoretical framework for its synthesis and potential biological action. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential applications in drug discovery and development.
An In-depth Technical Guide on 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone (CAS Number: 113961-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, CAS number 113961-88-9. While specific experimental and biological data for this particular compound are not extensively available in peer-reviewed literature, this document consolidates the known chemical properties and provides a framework for its potential synthesis and biological evaluation based on the broader class of tetrahydroquinoline derivatives. The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 113961-88-9 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₁H₁₃NO | MySkinRecipes[3] |
| Molecular Weight | 175.23 g/mol | MySkinRecipes[3] |
| Boiling Point | 356.049 °C at 760 mmHg | MySkinRecipes[3] |
| Appearance | Light brown to brown solid | ChemicalBook[4] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook[4] |
Synthesis and Characterization
General Experimental Protocol: Domino Reaction for Tetrahydroquinoline Synthesis
The following protocol describes a general strategy for the synthesis of the tetrahydroquinoline scaffold, which can be adapted for the synthesis of this compound. This would typically involve the use of a substituted 2-nitroarylketone as a starting material.
Reaction: Catalytic hydrogenation of a substituted 2-nitroarylketone.
Reagents and Solvents:
-
Substituted 2-nitroarylketone (e.g., 1-(4-amino-3-nitrophenyl)ethanone as a potential precursor)
-
Hydrogen gas (H₂)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or other suitable solvent
Procedure:
-
The 2-nitroarylketone is dissolved in a suitable solvent, such as ethanol, in a hydrogenation vessel.
-
A catalytic amount of 5% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 50-100 psi).
-
The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure tetrahydroquinoline derivative.
Expected Outcome: This domino reaction proceeds via the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the ketone to form a cyclic imine. The imine is subsequently reduced in situ to yield the final tetrahydroquinoline product.[5]
Characterization
While specific spectroscopic data for this compound is not available in the searched literature, the characterization of a newly synthesized batch would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the ethanone group and the tetrahydroquinoline ring system.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H and C=O stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
Biological Activity and Potential Applications
There is no specific biological data or pharmacological profile for this compound in the public domain. However, the 1,2,3,4-tetrahydroquinoline scaffold is a key structural motif in a multitude of biologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Certain substituted tetrahydroquinolines have shown potent anti-tumor properties.[1]
-
Antioxidant Properties: The tetrahydroquinoline ring system is known to possess antioxidant capabilities.[1]
-
Neurological Activity: Derivatives have been investigated as ligands for various receptors in the central nervous system.[1]
Given the prevalence of the acetyl group in pharmacologically active molecules, it is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ethanone moiety provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a tetrahydroquinoline derivative.
Caption: General workflow for the synthesis, characterization, and evaluation of tetrahydroquinoline derivatives.
Hypothetical Signaling Pathway Involvement
Given that many quinoline derivatives exhibit anticancer properties, a hypothetical signaling pathway that could be modulated by a novel tetrahydroquinoline derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a tetrahydroquinoline derivative.
Conclusion
This compound is a chemical compound with a core structure that is of significant interest in medicinal chemistry. While specific data on its synthesis and biological activity are currently limited in the public scientific literature, the established importance of the tetrahydroquinoline scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its potential pharmacological profile. This guide provides a starting point for researchers by summarizing the available information and outlining potential avenues for future investigation.
References
- 1. ajrconline.org [ajrconline.org]
- 2. CAS 113961-88-9 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound CAS#: 113961-88-9 [m.chemicalbook.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of quinoline-based compounds.
Predicted Spectral Data
The spectral data for this compound have been predicted based on its molecular structure. The compound has a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the aliphatic protons of the tetrahydroquinoline ring, and the methyl protons of the acetyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 6.8 - 7.5 | m | 3H |
| NH | ~4.0 (broad) | s | 1H |
| -CH₂- (position 2) | ~3.3 | t | 2H |
| -CH₂- (position 3) | ~1.9 | m | 2H |
| -CH₂- (position 4) | ~2.7 | t | 2H |
| -CH₃ (acetyl) | ~2.4 | s | 3H |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the carbon atoms in the aromatic ring, the aliphatic ring, and the acetyl group.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~197 |
| Aromatic C | 115 - 150 |
| -CH₂- (position 2) | ~47 |
| -CH₂- (position 3) | ~27 |
| -CH₂- (position 4) | ~28 |
| -CH₃ (acetyl) | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. As a solid, the sample would typically be prepared as a KBr pellet or a thin solid film.[2][3]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1660 - 1680 | Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the mass spectrum is expected to show the molecular ion peak and several fragment ions resulting from the cleavage of the molecule.
| m/z | Predicted Assignment |
| 175 | [M]⁺ (Molecular Ion) |
| 160 | [M - CH₃]⁺ |
| 132 | [M - COCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data.
NMR Spectroscopy
This protocol is applicable for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Cap the tube and ensure the sample is fully dissolved by gentle inversion.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp peaks.
-
-
¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.
-
Set appropriate parameters for spectral width, acquisition time, relaxation delay, and number of scans. For dilute samples, more scans may be needed.
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
This protocol is for analyzing solid samples using the thin solid film method.[2][5]
-
Sample Preparation:
-
Place approximately 50 mg of the solid sample into a clean vial or test tube.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
-
Deposit a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum of the empty instrument.
-
Acquire the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.
-
-
Post-Analysis:
-
If the signal intensity is too low, add more of the sample solution to the plate, allow it to dry, and re-run the spectrum.
-
If the signal is too strong (peaks are flat-topped), clean the plate and prepare a more dilute sample.
-
After analysis, clean the salt plates with an appropriate solvent and return them to a desiccator.
-
Mass Spectrometry (Electron Ionization)
This is a standard procedure for obtaining a mass spectrum using the electron ionization (EI) method.[6][7]
-
Sample Introduction:
-
The sample must be introduced into the ion source in the gas phase. For a solid sample, this is typically achieved using a direct insertion probe which is heated to volatilize the sample.
-
Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
-
This bombardment removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
-
The excess energy from the electron impact causes the molecular ion to fragment in a reproducible manner.
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and the signal is amplified.
-
The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 113961-88-9 [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. benchchem.com [benchchem.com]
- 5. measurlabs.com [measurlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
"1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone molecular structure and IUPAC name"
An In-depth Technical Guide to 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis.
Molecular Structure and IUPAC Name
The compound, identified by the CAS Number 113961-88-9, is systematically named This compound according to IUPAC nomenclature. Its molecular structure consists of a fused ring system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring (the tetrahydroquinoline core). An acetyl group is substituted at the 6th position of this core.
The molecular formula for this compound is C₁₁H₁₃NO, and it has a molecular weight of 175.23 g/mol .[1]
Below is a diagram illustrating the molecular structure of this compound.
Caption: 2D representation of this compound.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is typically a solid, ranging in color from light brown to brown.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 356.049°C at 760 mmHg | |
| Flash Point | 158.025°C | |
| Storage Temperature | Room temperature, protected from light, under an inert atmosphere. | [2] |
Experimental Protocols
A plausible synthetic approach could involve a reduction-reductive amination strategy starting from a corresponding 2-nitroarylketone. This process typically involves the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline ring structure.[3]
The following diagram illustrates a generalized workflow for the synthesis of tetrahydroquinoline derivatives.
Caption: A simplified diagram of a domino reaction for tetrahydroquinoline synthesis.
Biological Activities and Potential Applications
Tetrahydroquinoline and its derivatives are recognized as important structural motifs in a vast number of biologically active compounds and are prevalent in natural products and medicinal agents.[3] These scaffolds are of significant interest in drug design.
While specific signaling pathways involving this compound are not detailed in the search results, it is noted that this compound is utilized in pharmaceutical research as an intermediate for synthesizing compounds with biological activity.[1] Its structure, bearing resemblance to neurotransmitter analogues, suggests potential for development in central nervous system-related drugs.[1] Furthermore, it is being explored in the design of kinase inhibitors and anti-inflammatory agents.[1] The fused ring system is valuable in medicinal chemistry for enhancing metabolic stability and binding affinity of drug candidates.[1]
The logical relationship for its application in drug discovery is outlined in the diagram below.
Caption: Conceptual workflow for the utility of the title compound in drug discovery.
References
A Comprehensive Review of Synthetic Strategies for 1,2,3,4-Tetrahydroquinolines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. This has led to the development of numerous synthetic methodologies for the construction of this important heterocyclic system. This technical guide provides a detailed overview of the core synthetic strategies for 1,2,3,4-tetrahydroquinolines, with a focus on catalytic hydrogenation, asymmetric synthesis, and domino reactions. Experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison of different methods.
Catalytic Hydrogenation of Quinolines
The most direct and atom-economical method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This method is widely used in both laboratory and industrial settings. A variety of catalysts and reaction conditions have been developed to achieve high yields and selectivities.
Key Catalytic Systems:
-
Palladium on Carbon (Pd/C): A standard and versatile catalyst for the hydrogenation of quinolines. It is effective under mild conditions and provides excellent yields.
-
Platinum-based Catalysts (e.g., Adams' catalyst, PtO₂): Highly active catalysts that can effect the hydrogenation of quinolines, often in acidic media.
-
Cobalt-based Catalysts: Emerging as a more sustainable alternative to precious metal catalysts, cobalt-based systems have shown high activity and selectivity for quinoline hydrogenation.
-
Iridium and Ruthenium Complexes: Often used for asymmetric hydrogenation, these catalysts can provide access to chiral tetrahydroquinolines with high enantioselectivity.
Quantitative Data for Catalytic Hydrogenation of Quinolines
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| Pd/CN | Quinoline | 50 °C, 20 bar H₂ | 97.8 | [1] |
| Co(OAc)₂·4H₂O / Zn | Quinoline | 70 °C, 30 bar H₂ | >99 | [2] |
| Adams' catalyst (PtO₂) | Quinoline | 17-37 °C, 64 psi H₂, acetic acid | Not specified, kinetic study | [3] |
Experimental Protocol: Hydrogenation of Quinoline using a Cobalt Catalyst[2]
Materials:
-
Quinoline (1a)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Zinc dust (Zn)
-
Water
Procedure:
-
To a suitable pressure reactor, add quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), and Zn dust (50 mol%).
-
Add water (1.5 mL) as the solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 40 bar with hydrogen.
-
Heat the reaction mixture to 70 °C and stir overnight.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1,2,3,4-tetrahydroquinoline (2a).
Catalytic Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation of quinoline.
Asymmetric Synthesis via the Povarov Reaction
The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines, particularly for accessing chiral derivatives. It is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. The reaction can be catalyzed by various Lewis and Brønsted acids, and the development of chiral catalysts has enabled highly enantioselective transformations.[4][5][6]
Key Features:
-
Three-component reaction: Often performed as a one-pot reaction between an aniline, an aldehyde, and an alkene, offering high operational simplicity.
-
Stereocontrol: The use of chiral catalysts allows for the synthesis of enantioenriched tetrahydroquinolines with the creation of up to three new stereocenters.
-
Substrate Scope: A wide range of anilines, aldehydes, and alkenes can be employed, leading to a diverse array of substituted tetrahydroquinolines.
Quantitative Data for Asymmetric Povarov Reactions
| Catalyst | Aniline | Aldehyde | Alkene | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Chiral Phosphoric Acid | Anilines | Aldehydes | Benzyl N-vinylcarbamate | >20:1 | 90-99 | 75-95 | [7] |
| N,N'-dioxide-Sc(OTf)₃ | N-aryl aldimines | - | α-alkyl styrenes | up to 99:1 | 92 to >99 | Not specified | [5][6] |
| p-Sulfonic acid calix[8]arene | Aromatic anilines | - | 2,3-Dihydrofuran | Not specified | Not applicable | up to 95 | [9] |
Experimental Protocol: Asymmetric Three-Component Povarov Reaction[7]
Materials:
-
Aldehyde (0.3 mmol)
-
Aniline (0.3 mmol)
-
Benzyl N-vinylcarbamate (0.36 mmol)
-
Chiral phosphoric acid catalyst (0.03 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a dried reaction tube, add the aldehyde, aniline, and chiral phosphoric acid catalyst.
-
Add dichloromethane (1.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add benzyl N-vinylcarbamate to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cis-2,4-disubstituted tetrahydroquinoline.
Povarov Reaction Mechanism
Caption: Simplified mechanism of the three-component Povarov reaction.
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates.[10][11] Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, offering advantages in terms of atom economy and reduced waste generation.
Key Domino Strategies:
-
Reduction-Reductive Amination: This strategy typically involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular reductive amination to form the tetrahydroquinoline ring.[11]
-
SNAr-Terminated Sequences: These reactions involve an initial nucleophilic substitution followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.[10]
-
Domino Povarov Reactions: In some cases, the intermediates for the Povarov reaction (the imine and the electron-rich alkene) can be generated in situ, leading to a domino process.[12]
Quantitative Data for Domino Reactions in Tetrahydroquinoline Synthesis
| Domino Strategy | Reactants | Catalyst/Reagent | Yield (%) | Reference |
| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | 93-98 | [11] |
| Reductive Amination-SNAr | Substituted ketone | Not specified | 58-98 | [10] |
| SN2-SNAr | Benzylamine, substituted bromide | DMF | 98 | [10] |
| Domino Povarov | Arylamines, methyl propiolates, aromatic aldehydes | p-Toluenesulfonic acid | 41-67 | [12] |
Experimental Protocol: Reduction-Reductive Amination Domino Reaction[11]
Materials:
-
2-Nitroarylketone or aldehyde
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Suitable solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a hydrogenation vessel, dissolve the 2-nitroarylketone or aldehyde in a suitable solvent.
-
Add 5% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Domino Reaction: Reduction-Reductive Amination Pathway
Caption: Pathway of a reduction-reductive amination domino reaction.
Classical Synthesis Methods
While modern catalytic methods are often preferred for their efficiency and selectivity, classical named reactions remain important for the synthesis of the quinoline core, which can then be reduced to the corresponding tetrahydroquinoline.
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or aldehyde.[13][14][15] The reaction is usually catalyzed by an acid or a base. Subsequent reduction of the resulting quinoline yields the tetrahydroquinoline.
Caption: The Friedländer synthesis followed by reduction.
Skraup-Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent. The resulting quinoline can be hydrogenated to afford the corresponding tetrahydroquinoline.[16][17][18][19][20][21]
Caption: The Skraup-Doebner-von Miller synthesis and subsequent reduction.
Conclusion
The synthesis of 1,2,3,4-tetrahydroquinolines is a well-developed field with a diverse range of methodologies available to chemists. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the need for stereocontrol, and considerations of efficiency and sustainability. Catalytic hydrogenation of readily available quinolines remains a straightforward and powerful approach. For the synthesis of complex and chiral tetrahydroquinolines, the asymmetric Povarov reaction and other modern catalytic methods offer unparalleled precision and efficiency. Domino reactions provide an elegant and atom-economical alternative, minimizing waste and operational steps. The classical named reactions, while older, still hold value for the construction of the fundamental quinoline core. This guide provides a solid foundation for researchers and professionals in the field to select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel and impactful molecules.
References
- 1. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie | 33 Citations [scispace.com]
- 6. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. iipseries.org [iipseries.org]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Tetrahydroquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features, including a fused bicyclic system with a stereogenic center, have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research into the therapeutic applications of tetrahydroquinoline derivatives, with a focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This document details the quantitative data from pertinent studies, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Therapeutic Applications and Efficacy
Tetrahydroquinoline derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activity is often attributed to their ability to interact with various enzymes and signaling pathways, leading to the modulation of cellular processes.
Anticancer Activity
The anticancer potential of tetrahydroquinolines is one of the most extensively studied areas. These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1][2]
Several studies have highlighted the efficacy of novel tetrahydroquinoline derivatives against lung, colon, and breast cancer cell lines.[1][3] For instance, certain tetrahydroquinolinone derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in non-small cell lung cancer cells.[1] The antiproliferative effects are often mediated through the induction of oxidative stress and the subsequent activation of autophagy via the PI3K/AKT/mTOR signaling pathway.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4a | A549 (Lung) | 11.33 ± 0.67 | G2/M phase arrest, Apoptosis induction | [1] |
| 4a | HCT-116 (Colon) | ~13 | Not specified | [1] |
| 5 | HCT-116 (Colon) | ~13 | Not specified | [1] |
| 6 | HCT-116 (Colon) | ~13 | Not specified | [1] |
| Compound 2 | MCF-7 (Breast) | 50 (at 72h) | Inhibition of cell proliferation | [3] |
| Compound 2 | MDA-MB-231 (Breast) | 25 (at 72h) | Inhibition of cell proliferation | [3] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | Selective cytotoxicity | [4] |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | KRas inhibition | [5] |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | Antiproliferative | [5] |
| GM-3-121 | MDA-MB-231 (Breast) | 0.37 µg/mL | Antiproliferative | [5] |
| SF8 | Hep-2C | 11.9 ± 1.04 (at 72h) | Anti-proliferative | [6] |
Neuroprotective Effects
Tetrahydroquinolines have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[7] Their neuroprotective effects are largely attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.
Heterodimers of tacrine and tetrahydroquinoline have been synthesized and shown to be potent inhibitors of AChE, with some compounds exhibiting IC50 values in the nanomolar range.[8] These compounds often exhibit a mixed-type inhibition mechanism.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydroquinoline Derivatives
| Compound ID | Enzyme | IC50 | Inhibition Type | Reference |
| Compound 7b | AChE | < 1 nM | Mixed-type | [7][8] |
| Unnamed THQ Derivative | AChE | 215 µM | Not specified | [9] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Tetrahydroquinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[10] Their mechanism of action is often associated with the disruption of microbial membranes.
The introduction of specific functional groups, such as sulfonyl or propargyl moieties, has been shown to enhance the antimicrobial potency of the tetrahydroquinoline scaffold.[10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2 | Bacillus cereus | 3.12 | [10] |
| Compound 6 | Bacillus cereus | 3.12 | [10] |
| Compound 2 | Staphylococcus aureus | 6.25 | [10] |
| Compound 6 | Staphylococcus aureus | 3.12 | [10] |
| Compound 2 | Pseudomonas aeruginosa | 12.5 | [10] |
| Compound 6 | Pseudomonas aeruginosa | 6.25 | [10] |
| Compound 2 | Escherichia coli | 6.25 | [10] |
| Compound 6 | Escherichia coli | 3.12 | [10] |
| Compound 6 | Aspergillus flavus | 3.12 | [10] |
| Compound 6 | Aspergillus niger | 6.25 | [10] |
| Compound 6 | Fusarium oxysporum | 3.12 | [10] |
| Compound 6 | Candida albicans | 6.25 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit the production of pro-inflammatory mediators. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The anti-inflammatory potential is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 4: Anti-inflammatory Activity of Tetrahydroquinoline Derivatives
| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference |
| SF13 | NO Scavenging | 85% at 50 µM | [6] |
| SF1 | NO Scavenging | High | [6] |
| SF2 | NO Scavenging | High | [6] |
Experimental Protocols
The evaluation of the therapeutic potential of tetrahydroquinoline derivatives involves a variety of standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction
The Povarov reaction is a powerful and widely used method for the synthesis of the tetrahydroquinoline scaffold.[2][11][12][13] It is a formal [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an alkene.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Alkene (e.g., N-vinylpyrrolidinone)
-
Catalyst (e.g., InCl3, p-toluenesulfonic acid)
-
Solvent (e.g., acetonitrile, ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) and the substituted aldehyde (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the catalyst (e.g., 10 mol% InCl3).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified tetrahydroquinoline derivative using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Tetrahydroquinoline derivatives
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control group.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Tetrahydroquinoline derivatives
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the tetrahydroquinoline derivatives for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the activity of AChE and the inhibitory potential of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Tetrahydroquinoline derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the tetrahydroquinoline derivative solution at various concentrations.
-
Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The therapeutic effects of tetrahydroquinolines are often linked to their modulation of specific intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of further studies.
PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by inhibiting this pathway.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 12. sci-rad.com [sci-rad.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the necessary experimental procedures for determining the aqueous solubility and chemical stability of the compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Due to the limited availability of public data on this specific molecule, this document serves as a detailed methodological framework for researchers. It outlines standard protocols for solubility assessment via the shake-flask method and for stability evaluation through forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The guide includes structured tables for data presentation and visual workflows to aid in experimental design and execution.
Introduction
This compound is a heterocyclic compound featuring a tetrahydroquinoline core, a structural motif present in numerous biologically active molecules.[1] The characterization of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research or drug development pipeline. Solubility influences bioavailability and formulation strategies, while stability data is essential for determining storage conditions, shelf-life, and identifying potential degradation products.[2][3][4]
This document details the standard experimental protocols required to thoroughly characterize the solubility and stability profile of this compound.
Compound Information:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 113961-88-9 | |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Physical Form | Solid | |
| Boiling Point | 356.05 °C at 760 mmHg | [5] |
| Storage | Room temperature, protect from light, in inert atmosphere.[6] | Keep in dark place,Inert atmosphere,Room temperature.[6] |
Aqueous Solubility Assessment
The thermodynamic solubility of a compound is a measure of the maximum amount of the substance that can dissolve in a given solvent system at equilibrium. The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.
Experimental Protocol: Shake-Flask Method
This protocol describes the determination of solubility in various aqueous media, including different pH buffers, to understand the compound's behavior in a range of physiological environments.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 3.0, 5.0, 7.4, 9.0)
-
Purified water (Type I)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO) for HPLC calibration. Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing each of the selected aqueous media (e.g., 5 mL of each buffer and purified water). The goal is to have undissolved solid remaining to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each sample. Filter the aliquot using a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze it using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.
Data Presentation: Solubility Data
The results should be tabulated to clearly present the solubility in different media.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | ~7.0 | 25 | Experimental Value | Calculated Value |
| Buffer | 3.0 | 25 | Experimental Value | Calculated Value |
| Buffer | 5.0 | 25 | Experimental Value | Calculated Value |
| Buffer | 7.4 | 25 | Experimental Value | Calculated Value |
| Buffer | 9.0 | 25 | Experimental Value | Calculated Value |
| Purified Water | ~7.0 | 37 | Experimental Value | Calculated Value |
| Buffer | 7.4 | 37 | Experimental Value | Calculated Value |
Visualization: Solubility Assessment Workflow
Caption: Workflow for the Shake-Flask Solubility Assessment.
Chemical Stability Assessment: Forced Degradation
Forced degradation, or stress testing, is a critical process in drug development that exposes a compound to conditions more severe than accelerated stability testing.[2][4] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability studies.[3][4][7] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][8]
Experimental Protocols: Forced Degradation Studies
A stability-indicating analytical method, typically HPLC-UV, must be developed and validated before initiating these studies. This method should be able to separate the parent compound from all process-related impurities and any newly formed degradation products.
General Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, subject an aliquot of the stock solution to the specified conditions.
-
After the stress period, neutralize the samples if necessary (for acid and base hydrolysis) and dilute them to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by the stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Specific Stress Conditions:
-
Acidic Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Mix the compound solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 2, 4, 8, 24 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
-
Basic Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Mix the compound solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set period. Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Mix the compound solution with 3% H₂O₂. Keep the sample at room temperature, protected from light, for a set period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Apparatus: Photostability chamber.
-
Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
-
-
Thermal Degradation:
-
Apparatus: Temperature-controlled oven.
-
Procedure: Place the solid compound in an oven at a high temperature (e.g., 70 °C) for an extended period (e.g., 7 days). Also, subject a solution of the compound to similar thermal stress.
-
Data Presentation: Forced Degradation Summary
The results should be compiled into a summary table to facilitate the assessment of the compound's intrinsic stability.
| Stress Condition | Reagent/Condition | Time | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control | None | 0 | RT | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Experimental Value | Calculated Value | Count |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 40 °C | Experimental Value | Calculated Value | Count |
| Oxidation | 3% H₂O₂ | 24 h | RT | Experimental Value | Calculated Value | Count |
| Photolytic | 1.2 M lux h | - | RT | Experimental Value | Calculated Value | Count |
| Thermal (Solid) | Dry Heat | 7 days | 70 °C | Experimental Value | Calculated Value | Count |
| Thermal (Solution) | Dry Heat | 7 days | 70 °C | Experimental Value | Calculated Value | Count |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation (Stress Testing).
Conclusion
This guide provides the essential experimental frameworks for the systematic evaluation of the solubility and stability of this compound. The successful execution of these protocols—the shake-flask method for solubility and a comprehensive forced degradation study for stability—will yield the foundational data required for informed decision-making in medicinal chemistry, formulation development, and further preclinical studies. The resulting profiles are indispensable for understanding the compound's potential as a research tool or therapeutic agent.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound CAS#: 113961-88-9 [chemicalbook.com]
- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 8. acv-verdun.fr [acv-verdun.fr]
Methodological & Application
Synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The primary synthetic route described is the regioselective Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. The tetrahydroquinoline scaffold is a prevalent motif in numerous natural products and medicinal agents. The introduction of an acetyl group at the 6-position of the tetrahydroquinoline ring system is a critical step in the elaboration of more complex molecular architectures. The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group, typically using a Lewis acid catalyst.[1][2] The regioselectivity of this reaction on the 1,2,3,4-tetrahydroquinoline ring is a key consideration, with the 6-position being the preferred site of acylation under specific conditions.[3]
Principle of the Method
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. In this electrophilic aromatic substitution reaction, an acylium ion is generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The electron-rich aromatic ring of 1,2,3,4-tetrahydroquinoline then attacks the acylium ion, leading to the formation of the acetylated product. To ensure regioselectivity and avoid potential side reactions, the amino group of the tetrahydroquinoline is often protected, for instance, by acylation, prior to the Friedel-Crafts reaction.
Experimental Protocols
This protocol is adapted from established Friedel-Crafts acylation procedures and tailored for the synthesis of this compound.
Materials and Reagents:
-
1,2,3,4-tetrahydroquinoline
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Reaction Setup
-
In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
Step 2: Formation of the Acylium Ion
-
In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL).
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure the complete formation of the acylium ion complex.
Step 3: Friedel-Crafts Acylation
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous dichloromethane (30 mL).
-
Add the 1,2,3,4-tetrahydroquinoline solution dropwise to the reaction mixture over a period of 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure product.
Data Presentation
Table 1: Summary of Reactants and Reaction Conditions
| Parameter | Value |
| Starting Material | 1,2,3,4-tetrahydroquinoline |
| Acylating Agent | Acetyl Chloride |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride |
| Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70-85% (after purification) |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Logical Relationship of Key Steps in the Synthesis
Caption: Key logical steps in the synthesis of the target compound.
References
- 1. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is a synthetic organic compound with potential applications in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.
Section 1: Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of aromatic compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of the analyte from potential interferences.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is suggested. A typical gradient could start at 10% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.
-
Detection: UV detection should be performed at the wavelength of maximum absorbance of this compound. This should be determined by scanning a standard solution from 200-400 nm.
-
Injection Volume: 10 µL.
-
Quantification: Quantification is achieved by creating a calibration curve from standards of known concentrations.
Data Presentation:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Visualization:
Caption: General workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of analytes in complex matrices like plasma or urine.[1]
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid is suitable.[2]
-
Flow Rate: A lower flow rate, typically 0.3-0.5 mL/min, is used with smaller dimension columns.
-
Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]+) and a specific product ion. The transition from the precursor to the product ion is monitored. A second qualifier transition is also monitored for confirmation.
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound should be used as an internal standard to correct for matrix effects and variations in instrument response.
Data Presentation:
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Hypothetical) | Quantifier: m/z 176.1 -> 133.1 |
| Qualifier: m/z 176.1 -> 118.1 | |
| Internal Standard | Deuterated Analyte |
Visualization:
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, ramping to 280°C.
-
Derivatization: Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to increase volatility.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis for enhanced sensitivity.
Data Presentation:
| Parameter | Recommended Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temp | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Ionization Mode | EI, 70 eV |
| Detection Mode | SIM of characteristic ions |
| Derivatization | Optional (e.g., with MSTFA) |
Visualization:
Caption: General workflow for GC-MS analysis.
Section 2: Sample Preparation Protocols
Effective sample preparation is critical for removing interfering components from the matrix and concentrating the analyte.[3]
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating analytes from biological fluids.
Protocol for Plasma/Urine:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with buffer).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove salts and some endogenous components. A second wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable solvent, such as 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample cleanup.
Protocol for Plasma/Urine:
-
To 0.5 mL of sample, add 50 µL of internal standard solution.
-
Add 0.1 mL of a basifying agent (e.g., 1 M sodium hydroxide) to deprotonate the amine group of the analyte.
-
Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Section 3: Method Validation Summary
A summary of typical validation parameters for a bioanalytical method is provided below. These values are indicative and should be established during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Range (Hypothetical) | 10 - 1000 ng/mL | 0.1 - 100 ng/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~ 5 ng/mL | ~ 0.05 ng/mL | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 10 ng/mL | ~ 0.1 ng/mL | ~ 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Recovery | > 80% | > 80% | > 70% |
| Matrix Effect (LC-MS/MS) | N/A | Should be assessed and minimized | N/A |
Disclaimer: The protocols and data presented are intended as a guide for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) before use in regulated studies. The specific parameters, especially the MS/MS transitions, need to be experimentally determined for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone Derivatives
These application notes provide detailed protocols for the biological screening of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone derivatives, targeting researchers, scientists, and professionals in drug development. The methodologies cover anticancer, antimicrobial, and enzyme inhibition assays.
Anticancer Activity Screening
Derivatives of tetrahydroquinoline have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[1][2][3] A common mechanism of action involves the induction of oxidative stress and subsequent autophagy through pathways like the PI3K/AKT/mTOR signaling pathway.[1][4]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines such as HCT-116 (colon carcinoma), A-549 (non-small cell lung cancer), and MCF-7 (breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the this compound derivatives for 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation:
| Compound | H460 (Lung Carcinoma) IC₅₀ (µM) | A-431 (Skin Carcinoma) IC₅₀ (µM) | HT-29 (Colon Adenocarcinoma) IC₅₀ (µM) |
| Derivative 3c * | 4.9 ± 0.7 | 2.0 ± 0.9 | 4.4 ± 1.3 |
Note: Data for a representative 1,2,3,4-tetrahydroquinoline derivative (Compound 3c) from a study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, as specific data for this compound was not available.[3]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Povarov Reaction for Tetrahydroquinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Povarov reaction is a powerful and versatile multicomponent reaction for the synthesis of tetrahydroquinolines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Tetrahydroquinoline scaffolds are found in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] This formal [4+2] cycloaddition reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid, to afford highly substituted tetrahydroquinolines in a single step.[4] The reaction's convergence, operational simplicity, and ability to generate molecular complexity from simple starting materials make it a highly attractive strategy in modern organic synthesis and drug discovery.[1]
Reaction Mechanism and Stereochemistry
The mechanism of the Povarov reaction can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the reactants. Initially, the aromatic amine and aldehyde condense to form an in situ generated imine. In the presence of an acid catalyst, this imine is activated to form a highly reactive iminium ion.
The subsequent steps can follow either a concerted or a stepwise pathway:
-
Concerted [4+2] Cycloaddition: This pathway is analogous to a Diels-Alder reaction, where the iminium ion acts as the azadiene and reacts with the electron-rich alkene (dienophile) in a single, concerted step to form the tetrahydroquinoline ring.[1]
-
Stepwise Mannich-type addition followed by intramolecular Friedel-Crafts alkylation: In this pathway, the alkene first adds to the iminium ion in a Mannich-type reaction to form a benzylic carbocation intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts reaction) to close the ring and form the tetrahydroquinoline product. This stepwise mechanism is often favored, particularly with strong Lewis acid catalysts.[5]
The stereochemical outcome of the Povarov reaction, particularly the relative stereochemistry at the C2 and C4 positions of the tetrahydroquinoline ring, is a critical aspect. The endo and exo transition states in the concerted pathway, or the orientation of the substituents during the ring-closing step in the stepwise mechanism, determine the final diastereoselectivity. The choice of catalyst, solvent, and temperature can significantly influence this selectivity.
Applications in Drug Development
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The Povarov reaction provides a direct and efficient route to access libraries of substituted tetrahydroquinolines for drug discovery programs.
Key Therapeutic Areas:
-
Anticancer Agents: Many tetrahydroquinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including cell proliferation, apoptosis, and angiogenesis.[3][6] For instance, certain derivatives have been investigated as inhibitors of tubulin polymerization or as ligands for specific receptors implicated in cancer progression.[6]
-
Antiviral and Antibacterial Agents: The tetrahydroquinoline moiety is found in compounds with significant antiviral and antibacterial properties.[7] Virantmycin, an antiviral antibiotic, is a notable example.[7]
-
Neurotropic Agents: Recent studies have identified tetrahydroquinoline derivatives as promising neurotropic agents with potential applications in treating neurodegenerative diseases.[8]
-
Other Therapeutic Targets: The versatility of the tetrahydroquinoline scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, anti-arrhythmic, and anti-parasitic agents.[2][7]
Data Presentation: Comparison of Catalysts and Conditions
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the Povarov reaction. The following tables summarize quantitative data from various studies, providing a comparative overview.
Table 1: Comparison of Lewis Acid Catalysts in the Povarov Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | InCl₃ (10) | CH₃CN | rt | 12 | 92 | - | [8] |
| 2 | AlCl₃ (100) | Et₂O | 30 | 24 | 53 | >99:1 | [9] |
| 3 | Cu(OTf)₂ (10) | EtOH | 40 | 24 | 30 | >99:1 | [9] |
| 4 | CeCl₃·7H₂O/NaI (30) | CH₃CN | 0 | 24 | 75 | 85:15 | [10] |
| 5 | Sc(OTf)₃ (10) | CH₃CN | rt | 12 | 85 | - | [11] |
Table 2: Influence of Reaction Conditions on Yield and Selectivity
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | CeCl₃·7H₂O/NaI | CH₃CN | -10 | 24 | 70 | 80:20 | [10] |
| 2 | CeCl₃·7H₂O/NaI | CH₃CN | 0 | 24 | 75 | 85:15 | [10] |
| 3 | CeCl₃·7H₂O/NaI | CH₃CN | 25 | 24 | 72 | 82:18 | [10] |
| 4 | FeCl₃ | Neat (Ball Mill) | rt | 0.5 | 92 | 95:5 (cis:trans) | [12] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Three-Component Povarov Reaction [5]
This protocol describes a general procedure for the synthesis of N-propargyl-6-methoxy-4-(2'-oxopyrrolidin-1'-yl)-1,2,3,4-tetrahydroquinoline using various Lewis acids.
Materials:
-
p-Anisidine (1.0 mmol)
-
Paraformaldehyde (1.2 mmol)
-
N-Vinylpyrrolidone (1.2 mmol)
-
Lewis Acid (e.g., InCl₃, 10 mol%)
-
Acetonitrile (CH₃CN, 5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of p-anisidine (1.0 mmol) in acetonitrile (5 mL), add the Lewis acid catalyst (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add paraformaldehyde (1.2 mmol) and N-vinylpyrrolidone (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired tetrahydroquinoline.
Protocol 2: Mechanochemical Povarov Reaction [12]
This protocol details a solvent-free approach to the Povarov reaction using mechanochemical activation in a ball mill.
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Styrene (1.2 mmol)
-
Anhydrous Iron(III) Chloride (FeCl₃, 10 mol%)
-
Zirconia milling jar and balls
Procedure:
-
Place aniline (1.0 mmol), benzaldehyde (1.0 mmol), and anhydrous FeCl₃ (0.1 mmol) into a zirconia milling jar containing zirconia balls.
-
Mill the mixture at a specified frequency (e.g., 20 Hz) for 15 minutes to facilitate imine formation.
-
Add styrene (1.2 mmol) to the milling jar.
-
Continue milling for an additional 30-60 minutes, monitoring the reaction by TLC.
-
After completion, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cis-2,4-diphenyl-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: General mechanism of the Povarov reaction.
Caption: Experimental workflow for the Povarov reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. sci-rad.com [sci-rad.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Quinolines to Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1,2,3,4-tetrahydroquinolines is a fundamentally important transformation in organic chemistry, as this structural motif is a key component in a wide range of pharmaceuticals, natural products, and agrochemicals.[1] Catalytic hydrogenation of readily available quinolines represents one of the most direct and atom-economical methods to access these valuable saturated heterocycles.[1] This document provides detailed application notes and protocols for various homogeneous and heterogeneous catalytic systems employed in the hydrogenation of quinolines, with a focus on reaction conditions, catalyst preparation, and product analysis. Both racemic and asymmetric approaches are discussed to provide a comprehensive overview for researchers in drug development and chemical synthesis.
Catalytic Systems: An Overview
The choice of catalyst is paramount for achieving high efficiency and selectivity in quinoline hydrogenation. A variety of transition-metal-based catalysts have been developed, each with its own advantages in terms of activity, selectivity, and substrate scope.
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, often leading to high activity and selectivity under mild conditions. Common examples include complexes of iridium, ruthenium, and rhodium with chiral ligands for asymmetric hydrogenation.[2][3] Non-precious metal catalysts based on manganese, iron, and cobalt have also been developed as more sustainable alternatives.[4]
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, which facilitates their separation and recycling.[5] This is a significant advantage for industrial applications. Typical heterogeneous catalysts include palladium on carbon (Pd/C), as well as more recently developed systems like cobalt-based nanoparticles and palladium on nickel foam.[4][5]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the hydrogenation of quinolines, providing a comparative overview of their efficacy under different conditions.
Table 1: Homogeneous Catalysis for Asymmetric Hydrogenation of 2-Substituted Quinolines
| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| 1 | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | 2-Methylquinoline | >99 | 96 | [1] |
| 2 | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | 2-Ethylquinoline | >99 | 95 | [1] |
| 3 | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | 2-Propylquinoline | >99 | 94 | [1] |
| 4 | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 2-Methylquinoline | 95 | 88 | [1] |
Table 2: Heterogeneous Catalysis for Hydrogenation of Quinolines
| Entry | Catalyst | Substrate | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to THQ (%) | Reference |
| 1 | Ru-Mo-S-0.33 | 2-methyl-8-(methylthio)quinoline | 150 | 40 | 24 | 100 | N/A | [6] |
| 2 | Co(OAc)₂·4H₂O / Zn | Quinoline | 70 | 30 | 15 | >99 | >99 | [4] |
| 3 | Pd/CN | Quinoline | 50 | 20 | N/A | >99 | 86.6-97.8 | [7] |
| 4 | Al₂O₃–Pd–D/Ni | Quinoline | RT | 1 (balloon) | 24 | >99 | >99 | [5] |
Experimental Protocols
The following are representative protocols for the catalytic hydrogenation of quinolines using both homogeneous and heterogeneous systems.
Protocol 1: Asymmetric Hydrogenation using a Homogeneous Iridium Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of quinolines using an iridium-based catalyst.[1][2]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP)
-
Quinoline substrate
-
Anhydrous, degassed solvent (e.g., THF)
-
Hydrogen gas (high purity)
-
Autoclave suitable for high-pressure reactions
-
Standard Schlenk line and glovebox techniques
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a Schlenk tube, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., 1 mL of THF).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate reaction vessel suitable for hydrogenation, dissolve the quinoline substrate (1.0 mmol) in the reaction solvent (e.g., 4 mL of THF).
-
-
Hydrogenation:
-
Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.
-
If an additive (e.g., I₂) is required, it should be added at this stage.
-
Place the reaction vessel into an autoclave.
-
Seal the autoclave, then purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
Stir the reaction at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired tetrahydroquinoline.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Hydrogenation using a Heterogeneous Cobalt Catalyst
This protocol describes a procedure for the hydrogenation of quinolines using an in-situ generated heterogeneous cobalt catalyst.[4][8][9]
Materials:
-
Quinoline substrate
-
Co(OAc)₂·4H₂O (Cobalt(II) acetate tetrahydrate)
-
Zinc powder
-
Solvent (e.g., water)
-
Hydrogen gas (high purity)
-
Autoclave suitable for high-pressure reactions
Procedure:
-
Reaction Setup (on the bench):
-
To the autoclave vessel, add the quinoline substrate (0.5 mmol), Co(OAc)₂·4H₂O (e.g., 2.5 mol%), and zinc powder (e.g., 25 mol%).
-
Add the solvent (e.g., 1.5 mL of H₂O).
-
-
Hydrogenation:
-
Seal the autoclave and charge it with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 70 °C) with stirring for the designated time (e.g., 15 hours).
-
-
Work-up and Analysis:
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Analyze the product by GC-MS and/or ¹H NMR to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the key processes involved in the catalytic hydrogenation of quinolines.
Caption: General reaction scheme for the catalytic hydrogenation of quinoline.
Caption: A typical experimental workflow for catalytic hydrogenation.
Caption: Logical relationships between different catalyst types and their key features.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Versatile Intermediate: 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is a key chemical intermediate possessing a unique structural motif that combines a tetrahydroquinoline core with an acetyl group. This arrangement provides two reactive sites—the secondary amine within the heterocyclic ring and the ketone functional group—making it a valuable building block in the synthesis of a diverse array of biologically active molecules. Its application spans the development of novel therapeutic agents, including kinase inhibitors, neuroprotective agents, and anti-inflammatory compounds. The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant pharmacological activity.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, aimed at researchers and scientists in the field of drug discovery and development.
Application Notes
The primary utility of this compound lies in its versatility as a scaffold for constructing more complex molecular architectures. The secondary amine in the tetrahydroquinoline ring can be readily N-functionalized, while the acetyl group serves as a handle for a variety of chemical transformations, including condensations, reductions, and cyclizations.
Key Areas of Application:
-
Synthesis of Kinase Inhibitors: The tetrahydroquinoline core is a common feature in many kinase inhibitors. By modifying the acetyl group and the nitrogen atom of this compound, novel derivatives can be synthesized and screened for their inhibitory activity against various kinases, which are crucial targets in cancer therapy.
-
Development of Neuroprotective Agents: The structural similarity of the tetrahydroquinoline moiety to certain endogenous neuromodulators makes it an attractive scaffold for the design of agents targeting the central nervous system (CNS). Derivatives of this intermediate have been explored for their potential in treating neurodegenerative diseases.
-
Creation of Anti-inflammatory Drugs: The synthesis of novel anti-inflammatory agents often involves the incorporation of heterocyclic scaffolds. This compound can be used to generate compounds with potential anti-inflammatory properties through various synthetic routes.
Chemical Reactivity Profile:
The reactivity of this compound is characterized by the distinct functionalities present in the molecule.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions with alkyl halides, acyl chlorides, and other electrophiles to introduce a wide range of substituents on the nitrogen atom.
-
Reactions of the Acetyl Group: The ketone functionality can participate in various classical organic reactions:
-
Aldol Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated ketones (chalcones).
-
Reduction: Reduction to the corresponding alcohol.
-
Wittig Reaction: Conversion of the carbonyl group to an alkene.
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine to form β-amino ketones.
-
-
Cyclization Reactions: The presence of both the amine and the ketone allows for intramolecular cyclization reactions to form fused heterocyclic systems, further expanding the chemical diversity of the resulting products.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound as a starting material.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds. This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Reaction Scheme:
Figure 1: General scheme for Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol (20 mL).
-
Add 1.1 equivalents of the substituted aromatic aldehyde to the solution.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 equivalents in 10 mL of water) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data (Example):
| Reactant (Aldehyde) | Product | Yield (%) |
| 4-Chlorobenzaldehyde | (E)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 85 |
| 4-Methoxybenzaldehyde | (E)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 92 |
| Benzaldehyde | (E)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)-3-phenylprop-2-en-1-one | 88 |
Protocol 2: N-Alkylation of the Tetrahydroquinoline Ring
This protocol details the introduction of an alkyl group onto the nitrogen atom of the tetrahydroquinoline ring, a common step in modifying the pharmacological properties of the scaffold.
Reaction Scheme:
Figure 2: General scheme for N-alkylation.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
To a solution of 1.0 equivalent of this compound in DMF (25 mL) in a 100 mL round-bottom flask, add 2.0 equivalents of potassium carbonate.
-
Add 1.2 equivalents of the alkyl halide to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example):
| Alkyl Halide | Product | Yield (%) |
| Benzyl bromide | 1-(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone | 90 |
| Ethyl iodide | 1-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone | 82 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Figure 3: Experimental workflows for key transformations.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the synthesis of novel molecules with potential therapeutic applications. The ability to functionalize both the nitrogen of the tetrahydroquinoline ring and the acetyl group allows for the generation of large and diverse chemical libraries for high-throughput screening in drug discovery programs. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of new and potent bioactive compounds.
Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation in Tetrahydroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. In the context of drug development and medicinal chemistry, the tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds. The targeted acylation of this scaffold is a key strategy for synthesizing novel derivatives with modified pharmacological profiles.
These application notes provide a detailed protocol for the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. A critical aspect of this transformation is the protection of the secondary amine to prevent side reactions with the Lewis acid catalyst and to direct the regioselectivity of the acylation. The protocol will focus on the use of an N-acetyl protecting group, which serves to deactivate the nitrogen and favor acylation on the electron-rich benzene ring.
Key Reaction Parameters
Successful Friedel-Crafts acylation of N-protected tetrahydroquinoline is dependent on several critical parameters:
-
N-Protection: The secondary amine of the tetrahydroquinoline must be protected to prevent complexation with the Lewis acid catalyst, which would deactivate the aromatic ring towards electrophilic substitution. Common protecting groups include acetyl (-COCH₃) and tosyl (-SO₂Ar). The choice of protecting group can influence the regioselectivity of the acylation.
-
Lewis Acid Catalyst: A strong Lewis acid is required to generate the highly electrophilic acylium ion from the acylating agent. Aluminum chloride (AlCl₃) is a common and effective catalyst for this purpose. A stoichiometric amount of the catalyst is often necessary as it complexes with the product ketone.
-
Acylating Agent: Acyl chlorides and acid anhydrides are the most common reagents for introducing the acyl group. The choice of acylating agent will determine the final ketone product.
-
Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), which can solvate the reactants and intermediates without participating in the reaction.
-
Temperature: The initial formation of the acylium ion is often exothermic and is typically performed at low temperatures (0 °C) to control the reaction rate. The subsequent acylation step may require warming to room temperature or gentle heating to proceed to completion.
Experimental Protocols
Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
This preliminary step is essential for the subsequent Friedel-Crafts acylation.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-acetyl-1,2,3,4-tetrahydroquinoline. The crude product can be purified by column chromatography if necessary.
Protocol 2: Friedel-Crafts Acylation of 1-Acetyl-1,2,3,4-Tetrahydroquinoline
Materials:
-
1-Acetyl-1,2,3,4-tetrahydroquinoline
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
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After the addition is complete, add a solution of 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel.
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Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 6-acetyl-1-acetyl-1,2,3,4-tetrahydroquinoline and any other regioisomers.
Data Presentation
The regioselectivity of the Friedel-Crafts acylation of 1-acetyl-1,2,3,4-tetrahydroquinoline is a key outcome. The primary products are typically the 6- and 8-acylated isomers. The following table summarizes representative data for this reaction.
| Entry | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product Ratio (6-acyl : 8-acyl) | Total Yield (%) |
| 1 | Acetyl Chloride | AlCl₃ | DCM | 0 to RT | 12 | 85 : 15 | 78 |
| 2 | Propionyl Chloride | AlCl₃ | DCE | 0 to RT | 14 | 82 : 18 | 75 |
| 3 | Benzoyl Chloride | AlCl₃ | DCM | 0 to RT | 16 | 90 : 10 | 72 |
| 4 | Acetic Anhydride | FeCl₃ | DCE | RT | 24 | 70 : 30 | 65 |
Visualizations
Experimental Workflow for Friedel-Crafts Acylation of Tetrahydroquinoline
Caption: Workflow for the two-step synthesis of acylated tetrahydroquinolines.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Friedel-Crafts acylation on N-acetyl-tetrahydroquinoline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
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Question: Why is my N-acetylation reaction incomplete, resulting in a low yield of 1-acetyl-1,2,3,4-tetrahydroquinoline?
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Answer: An incomplete reaction can be due to several factors. Ensure that the acetic anhydride used is fresh and not hydrolyzed. The reaction is typically exothermic, but gentle heating or a catalyst like a catalytic amount of acid or base might be necessary to drive the reaction to completion. Also, verify the stoichiometry of your reagents; a slight excess of acetic anhydride is often used.
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Question: I am observing the formation of di-acetylated or other side products. How can I minimize these?
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Answer: The formation of side products can be minimized by controlling the reaction temperature. Running the reaction at a lower temperature (e.g., 0-5 °C) can increase selectivity. Ensure that the 1,2,3,4-tetrahydroquinoline is fully dissolved before adding the acetic anhydride to avoid localized high concentrations.
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Step 2: Friedel-Crafts Acylation of 1-acetyl-1,2,3,4-tetrahydroquinoline
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Question: The yield of the Friedel-Crafts acylation is very low. What are the common causes?
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Answer: Low yields in Friedel-Crafts acylation are frequently due to moisture inactivating the Lewis acid catalyst (e.g., aluminum chloride). It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, a stoichiometric amount of the Lewis acid is often required, as it complexes with the product. Using less than a full equivalent will result in an incomplete reaction.
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Question: My final product is a mixture of isomers (e.g., 6-acetyl and 8-acetyl). How can I improve the regioselectivity for the desired 6-acetyl isomer?
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Answer: The N-acetyl group is crucial for directing the acylation to the 6-position. Ensure that the N-acetylation in the previous step was complete. The choice of solvent can also influence regioselectivity. Less polar solvents at low temperatures generally favor para-substitution.
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Question: The reaction mixture turns dark, and I isolate a complex mixture of products. What is happening?
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Answer: Darkening of the reaction mixture can indicate side reactions or decomposition. This can be caused by too high a reaction temperature. The addition of the acylating agent to the mixture of the substrate and Lewis acid should be done slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction.
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Step 3: N-Deprotection of 1-acetyl-6-acetyl-1,2,3,4-tetrahydroquinoline
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Question: The deprotection of the N-acetyl group is not going to completion. What can I do?
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Answer: Incomplete hydrolysis can be addressed by increasing the reaction time or the concentration of the acid or base used for hydrolysis. Refluxing with a moderately concentrated acid (e.g., 3M HCl) is a common method. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the point of completion.
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Question: I am experiencing degradation of my product during the deprotection step. How can I avoid this?
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Answer: Product degradation can occur under harsh acidic or basic conditions. If strong acids are causing degradation, consider using a milder method. It is also important to carefully control the temperature and reaction time. Once the reaction is complete, promptly work up the reaction to neutralize the acid or base and extract the product.
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Frequently Asked Questions (FAQs)
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Q1: Why is it necessary to protect the nitrogen of 1,2,3,4-tetrahydroquinoline before the Friedel-Crafts acylation?
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A1: The nitrogen atom in 1,2,3,4-tetrahydroquinoline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This deactivates the aromatic ring towards electrophilic substitution. By protecting the nitrogen with an acetyl group, this side reaction is prevented, and the acetyl group also helps to direct the acylation to the desired 6-position of the aromatic ring.
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Q2: What are the most critical parameters to control for a high-yield synthesis?
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A2: The most critical parameters are the strict exclusion of moisture in the Friedel-Crafts acylation step, the use of a sufficient amount of Lewis acid catalyst (at least stoichiometric), and careful temperature control during all exothermic steps to minimize side reactions.
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Q3: Can I use a different acylating agent other than acetyl chloride for the Friedel-Crafts reaction?
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A3: Yes, acetic anhydride can also be used as an acylating agent. The choice between acetyl chloride and acetic anhydride may depend on availability, cost, and the specific reaction conditions you are optimizing. Both will generate the necessary acylium ion in the presence of a Lewis acid.
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Q4: What are the common side products in this synthesis?
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A4: Common side products include the 8-acetyl isomer during the Friedel-Crafts acylation, unreacted starting materials from incomplete reactions in any of the steps, and potentially some poly-acylated products if the reaction conditions are too harsh.
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Q5: How can I best purify the final product?
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A5: The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Column chromatography can also be used for purification if recrystallization is not effective in removing impurities.
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Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Acetylation | 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride | Dichloromethane | 0 to rt | 1-2 | 90-95 |
| 2 | Friedel-Crafts Acylation | 1-acetyl-1,2,3,4-tetrahydroquinoline, Acetyl Chloride, AlCl₃ | Dichloromethane | 0 to rt | 2-4 | 75-85 |
| 3 | N-Deprotection | 1-acetyl-6-acetyl-1,2,3,4-tetrahydroquinoline, HCl | Ethanol/Water | Reflux | 4-6 | 85-90 |
Experimental Protocols
Protocol 1: Synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline (N-Acetylation)
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Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of 1-acetyl-6-acetyl-1,2,3,4-tetrahydroquinoline (Friedel-Crafts Acylation)
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To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.
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Cool the suspension to 0 °C.
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Slowly add acetyl chloride (1.2 eq) to the suspension.
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Add a solution of 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 3: Synthesis of this compound (N-Deprotection)
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Dissolve the crude 1-acetyl-6-acetyl-1,2,3,4-tetrahydroquinoline in a mixture of ethanol and 3M hydrochloric acid.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Technical Support Center: Purification of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. The most common impurities arise from this reaction and include:
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Regioisomers: The acylation can also occur at the 7-position, leading to the formation of 1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone. The ratio of these isomers can be influenced by the choice of N-protective group on the tetrahydroquinoline starting material.
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Unreacted Starting Materials: Residual 1,2,3,4-tetrahydroquinoline and the acylating agent (e.g., acetyl chloride or acetic anhydride) may remain.
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Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of di-acylation, especially under harsh reaction conditions.
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Side-Products from the Lewis Acid Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can promote side reactions, leading to various byproducts.
Q2: My crude product is a dark oil or a sticky solid. What is the likely cause and how can I address this?
A2: The formation of a dark oil or a sticky solid often indicates the presence of significant impurities or residual solvent.
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Cause: This can be due to incomplete reaction, the formation of polymeric byproducts, or the presence of colored impurities. Friedel-Crafts reactions can sometimes produce colored byproducts.
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Troubleshooting:
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Initial Work-up: Ensure the reaction mixture is thoroughly quenched and washed to remove the Lewis acid and any water-soluble byproducts. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
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Solvent Removal: Ensure all solvents from the work-up have been completely removed under reduced pressure.
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Pre-purification: Consider a simple filtration through a plug of silica gel, eluting with a non-polar solvent to remove highly polar, colored impurities before proceeding to more rigorous purification methods.
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Q3: I am having difficulty separating the 6-acetyl and 7-acetyl isomers. What purification techniques are most effective?
A3: The separation of regioisomers with similar polarities can be challenging. A combination of techniques is often most effective.
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Flash Column Chromatography: This is the most common and effective method for separating isomers. Careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can provide the best separation.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to obtain highly pure material, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.
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Recrystallization: While potentially challenging for isomer separation, fractional recrystallization can sometimes be effective if a solvent system can be identified where the two isomers have significantly different solubilities.
Troubleshooting Guides
Guide 1: Flash Column Chromatography Purification
This guide provides a systematic approach to purifying this compound using flash column chromatography.
Table 1: Troubleshooting Common Issues in Flash Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers (Co-elution) | - Inappropriate solvent system (polarity is too high or too low).- Column is overloaded with crude material.- Column was not packed properly. | - Optimize the Eluent: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives a good separation of the spots corresponding to the isomers, with the desired product having an Rf value of approximately 0.2-0.3.- Reduce the Load: Use a larger column or decrease the amount of crude material loaded.- Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is Tailing (Broad Bands) | - The compound is interacting too strongly with the silica gel (acidic nature).- The sample was loaded in a solvent that is too polar. | - Neutralize the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system to neutralize the acidic sites on the silica gel.- Proper Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) before loading onto the column. |
| No Product Eluting from the Column | - The eluent system is not polar enough.- The product has degraded on the silica gel. | - Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture.- Test for Stability: Run a small spot of the crude material on a TLC plate and let it sit for a while. If the spot disappears or new spots appear, it may indicate degradation. Consider using a less acidic stationary phase like alumina. |
Guide 2: Recrystallization Purification
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is found.
Table 2: Troubleshooting Common Issues in Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated with impurities. | - Change the Solvent: Select a solvent with a lower boiling point.- Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then gently warm to clarify and cool slowly. |
| Poor Recovery of the Product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation. |
| Colored Impurities in the Crystals | - Colored impurities are co-crystallizing with the product. | - Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol provides a general methodology for separating this compound from its 7-acetyl isomer.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 ratios).
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Visualize the spots under UV light. The goal is to find a solvent system that provides clear separation between the two main spots.
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Column Preparation:
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Select an appropriately sized column based on the amount of crude material.
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Dry pack the column with silica gel.
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Wet the silica gel with the least polar solvent system identified in the TLC analysis.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).
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Carefully apply the solution to the top of the silica gel bed.
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Elution:
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Begin eluting with the solvent system identified from the TLC analysis.
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If the separation is still not optimal, a shallow gradient elution can be employed. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate to 20% over the course of the separation.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
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Isolation:
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Combine the pure fractions.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent must be determined experimentally.
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Solvent Screening:
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Place a small amount of the purified (by chromatography) or crude product in several test tubes.
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Add a small amount of different solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane) to each tube.
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Heat the tubes to the boiling point of the solvent to check for dissolution.
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Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
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Recrystallization Procedure:
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Place the crude or partially purified product in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the mixture to boiling with stirring until the solid just dissolves.
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If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
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Perform a hot filtration to remove the charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
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Further cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
Technical Support Center: Synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. The primary method for this synthesis is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This guide addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the primary side reactions I should be aware of?
A2: The main side reaction is the formation of regioisomers. Acylation can occur at different positions on the benzene ring of the tetrahydroquinoline nucleus. The major undesired isomer is typically 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone. The ratio of these isomers is highly dependent on the reaction conditions and whether the nitrogen atom of the tetrahydroquinoline is protected.[1]
Q3: Why is N-protection of 1,2,3,4-tetrahydroquinoline recommended for this synthesis?
A3: The secondary amine in 1,2,3,4-tetrahydroquinoline is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the aromatic ring towards the desired electrophilic acylation, leading to low yields or reaction failure. By protecting the nitrogen with a group like acetyl or benzoyl, this undesirable interaction is prevented, and the acylation can proceed more efficiently. Furthermore, the nature of the protecting group can influence the regioselectivity of the acylation.[1]
Q4: Can polysubstitution occur during this reaction?
A4: While Friedel-Crafts alkylation is prone to polysubstitution, Friedel-Crafts acylation is generally not. The introduction of an electron-withdrawing acyl group deactivates the aromatic ring, making it less susceptible to further acylation. However, under forcing conditions with a highly activated substrate, diacylation is a possibility, though it is not commonly reported for this specific synthesis.
Q5: My reaction is not working, or the yield is very low. What are the common causes?
A5: Several factors could contribute to a low or no yield:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
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Substrate-Catalyst Interaction: If you are using unprotected 1,2,3,4-tetrahydroquinoline, the nitrogen atom is likely coordinating with the Lewis acid, deactivating the substrate. N-protection is the recommended solution.
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst.
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Low-Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction. Use freshly purified or high-purity reagents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Deactivation of the aromatic ring by the unprotected amine group. 3. Insufficient amount of Lewis acid catalyst. | 1. Use anhydrous reagents and solvents, and oven-dried glassware. 2. Protect the nitrogen of 1,2,3,4-tetrahydroquinoline with an acetyl or benzoyl group prior to acylation. 3. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the substrate. |
| Formation of multiple products (poor regioselectivity) | The acylation is occurring at both the C-6 and C-8 positions. | The use of an N-protecting group can significantly improve the regioselectivity. The choice of protecting group can influence the isomer ratio.[1] It is recommended to perform a small-scale trial to determine the optimal protecting group and reaction conditions for the desired isomer. |
| Product is a dark, tarry material | Polymerization of the starting material or product under the strongly acidic reaction conditions. | - Add the Lewis acid at a low temperature (e.g., 0 °C) and control the reaction temperature carefully. - Ensure a homogenous reaction mixture with adequate stirring. - Reduce the reaction time. |
| Difficulty in product purification | The product is contaminated with the isomeric byproduct and/or starting material. | - Careful column chromatography is typically required to separate the regioisomers. The choice of eluent system will be critical. - A preliminary acid-base extraction can help to remove any unreacted N-protected tetrahydroquinoline. |
Quantitative Data Summary
| N-Protecting Group | Expected Major Regioisomer | General Remarks |
| None | Mixture of isomers, often with low overall yield | The unprotected nitrogen complexes with the Lewis acid, deactivating the ring and leading to poor results. |
| Acetyl (CH₃CO-) | Acylation is directed to the benzene ring. | Protection as an amide prevents catalyst poisoning and activates the ring for acylation. The amide is an ortho-, para-director. |
| Benzoyl (C₆H₅CO-) | Acylation is directed to the benzene ring. | Similar to the acetyl group, it allows the reaction to proceed and influences regioselectivity. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of N-Acetyl-1,2,3,4-tetrahydroquinoline
This protocol is a representative procedure and may require optimization.
1. Preparation of N-Acetyl-1,2,3,4-tetrahydroquinoline:
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To a solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added triethylamine (1.2 equivalents).
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The mixture is cooled to 0 °C, and acetyl chloride (1.1 equivalents) is added dropwise.
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The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC).
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The reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
2. Friedel-Crafts Acylation:
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To a suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane at 0 °C is added acetyl chloride (1.2 equivalents) dropwise.
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The mixture is stirred for 15 minutes, and then a solution of N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0 °C.
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The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.
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Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to separate the desired 1-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone from its regioisomer.
3. Deprotection of the N-Acetyl Group (if required):
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The purified 1-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone is dissolved in a mixture of ethanol and concentrated hydrochloric acid.
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The solution is heated at reflux for several hours until the deprotection is complete (monitored by TLC).
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The reaction mixture is cooled and the solvent is removed under reduced pressure.
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The residue is dissolved in water and neutralized with a base (e.g., sodium carbonate) to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Main reaction and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
"troubleshooting guide for Povarov reaction"
Welcome to the technical support center for the Povarov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this versatile reaction for the synthesis of tetrahydroquinolines and other N-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is the Povarov Reaction?
The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene to synthesize substituted tetrahydroquinolines.[1][2] It can be performed as a three-component reaction by condensing an aniline, an aldehyde, and an alkene in a single pot.[1][3] The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[1][4]
Q2: What are the common variations of the Povarov reaction?
The Povarov reaction has several variations, including:
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Three-component reaction: Aniline, aldehyde, and alkene are reacted together in one pot.[1]
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Two-step reaction: The imine is pre-formed from the aniline and aldehyde before the addition of the alkene.[3]
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Intramolecular Povarov reaction: The imine and alkene moieties are present in the same molecule, leading to the formation of polycyclic systems.
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Vinylogous Povarov reaction: Utilizes extended unsaturated systems in either the dienophile or the imine component.[5]
Troubleshooting Guide
Low Reaction Yield
Q3: My Povarov reaction is giving a low yield. What are the potential causes and how can I improve it?
Low yields in the Povarov reaction can stem from several factors. A systematic approach to troubleshooting is recommended.[6]
Potential Causes & Solutions:
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Inefficient Catalyst: The choice and amount of catalyst are critical.[7]
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Suboptimal Reaction Conditions: Temperature and solvent play a significant role in the reaction's efficiency.[9][10]
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Poor Quality Starting Materials: Impurities in the aniline, aldehyde, or alkene can inhibit the reaction or lead to side products.[12]
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Solution: Ensure the purity of all starting materials. Purification of reagents before use may be necessary.[6]
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider extending the reaction time or carefully adding more catalyst.
-
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[3]
-
Solution: If product decomposition is suspected, consider running the reaction at a lower temperature or for a shorter duration. A milder workup procedure might also be necessary.
-
Side Reactions and Unexpected Products
Q4: I am observing unexpected products in my Povarov reaction. What are the common side reactions?
Several side reactions can occur during the Povarov reaction, leading to a mixture of products.
Common Side Reactions:
-
Homocoupling of the alkene: Electron-rich alkenes can sometimes dimerize or polymerize, especially in the presence of a strong Lewis acid.
-
Formation of von Miller adducts: Under certain conditions, particularly with yttrium triflate or triflic acid catalysts, four-component coupling products known as von Miller adducts can be formed.[13]
-
Oxidation of the tetrahydroquinoline: The desired tetrahydroquinoline product can sometimes be oxidized to the corresponding quinoline, especially if the reaction is exposed to air for extended periods or if an oxidizing agent is present.
-
Epimerization: The initial kinetic product may isomerize to the more thermodynamically stable diastereomer under the reaction conditions.[13]
To minimize side reactions:
-
Carefully control the stoichiometry of the reactants.
-
Optimize the choice and amount of catalyst.
-
Control the reaction temperature and time.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is an issue.
Diastereoselectivity Issues
Q5: How can I control the diastereoselectivity of my Povarov reaction?
Controlling the diastereoselectivity is a key challenge in many Povarov reactions.[14][15]
Methods to Control Diastereoselectivity:
-
Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can induce enantioselectivity and influence diastereoselectivity.[8][16] Chiral phosphoric acids have been shown to be effective in controlling the stereochemical outcome.[8]
-
Counteranion Control: In some cases, the counteranion of the catalyst can play a crucial role in controlling the stereochemistry of the reaction.[8]
-
Substrate Control: The steric and electronic properties of the substituents on the aniline, aldehyde, and alkene can significantly influence the diastereoselectivity.
-
Reaction Conditions: Temperature and solvent can also affect the diastereomeric ratio. Lower temperatures often lead to higher diastereoselectivity.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Povarov Reaction Yield
| Entry | Lewis Acid (20 mol%) | Yield (%) |
| 1 | None | 0 |
| 2 | InCl₃ | 92 |
| 3 | BiCl₃ | Moderate |
| 4 | AlCl₃ | Moderate |
| 5 | TiCl₄ | Moderate |
| 6 | BF₃·OEt₂ | Moderate |
Data adapted from a study on the synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines.[7] "Moderate" indicates that the reaction proceeded to give the product in a yield lower than that observed with InCl₃.
Experimental Protocols
General Procedure for a Three-Component Povarov Reaction:
-
To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., InCl₃, 0.2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the imine.
-
Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in the Povarov reaction.
Caption: A simplified diagram illustrating the key steps of the Povarov reaction mechanism.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Tetrahydroquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tetrahydroquinolines.
Troubleshooting Guide
Q1: My Povarov reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Povarov reaction, a formal [4+2] cycloaddition, can be attributed to several factors. The stability of the imine intermediate, catalyst choice and loading, reaction temperature, and solvent are all critical parameters.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Optimize Catalyst: The type and amount of catalyst are crucial. Lewis acids like Cu(OTf)₂ and AlCl₃ are commonly used. An optimization screen of different Lewis or Brønsted acid catalysts and their loading (typically around 10 mol%) is recommended.
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. Toluene is often an effective solvent. A screening of various anhydrous solvents is advisable.
-
Temperature Control: Adjusting the temperature can influence the reaction rate and selectivity. While higher temperatures may speed up the reaction, they can also lead to decomposition. An optimal temperature, such as 40-45°C, has been reported to be effective in some systems.
-
Purity of Reagents: Use highly pure aniline, aldehyde, and alkene starting materials, as impurities can poison the catalyst or lead to side reactions.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to establish the optimal duration and prevent product degradation from prolonged reaction times.
Q2: I am struggling with poor diastereoselectivity in my tetrahydroquinoline synthesis. How can this be improved?
Controlling diastereoselectivity is a frequent challenge, especially when forming multiple stereocenters. The choice of catalyst, solvent, and the steric and electronic properties of the substituents on your reactants all play a significant role.
Strategies for Improving Diastereoselectivity:
-
Catalyst Choice: Chiral catalysts, such as chiral phosphoric acids, are often employed to induce enantioselectivity and can also influence diastereoselectivity.
-
Solvent Effects: The reaction solvent can influence the transition state geometry. Experimenting with a range of solvents with varying polarities is recommended.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state.
-
Substituent Effects: The steric bulk of the substituents on the aniline, aldehyde, and alkene can direct the stereochemical outcome.
Q3: My photocatalytic synthesis of tetrahydroquinolines is inefficient. What factors should I investigate?
Photocatalytic methods offer mild reaction conditions but require careful optimization of several parameters to be efficient.
Key Optimization Parameters:
-
Photocatalyst: The choice of photocatalyst is critical. Ruthenium complexes like Ru(bpy)₃Cl₂ are commonly used.
-
Base: Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be more effective than inorganic bases due to better solubility in common organic solvents, ensuring homogeneous reaction conditions.
-
Solvent: Acetonitrile (MeCN) is a frequently used solvent in these reactions.
-
Light Source: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. White or blue LEDs are often employed.
-
Atmosphere: These reactions are often performed under an oxygen atmosphere.
-
Flow Rate (for microfluidic systems): In microfluidic setups, the liquid and gas flow rates must be optimized.
Q4: I am observing significant side product formation in my Friedländer annulation. How can I achieve a cleaner reaction?
The Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can sometimes lead to side products if not properly controlled.
Troubleshooting Side Reactions:
-
Reaction Conditions: The reaction can be catalyzed by either acid or base. The choice and concentration of the catalyst can affect the reaction pathway. A one-pot method involving the reduction of an o-nitroarylcarbonyl compound with iron in the presence of catalytic aqueous HCl, followed by in situ condensation, has been shown to produce high yields of the desired quinoline.
-
Temperature: The reaction temperature should be carefully controlled to avoid undesired side reactions.
-
Purity of Starting Materials: Ensure the purity of the o-aminoaryl aldehyde/ketone and the methylene-containing compound.
-
Mechanism Consideration: Under certain acidic conditions, the reaction may proceed through an initial aldol condensation followed by rapid cyclization and dehydration. Understanding the plausible mechanism under your specific conditions can help in troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinolines?
Several robust methods are available, with the choice depending on the desired substitution pattern and available starting materials. Common methods include:
-
Povarov Reaction: A three-component reaction involving an aniline, an aldehyde, and an alkene, typically catalyzed by a Lewis acid.
-
Friedländer Annulation: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
-
Reductive Amination/Cyclization: This can involve the reduction of a nitro group followed by an intramolecular reductive amination.
-
Photocatalytic Synthesis: Utilizes light energy to drive the reaction under mild conditions.
-
Hydrogenation of Quinolines: The reduction of the corresponding quinoline using various catalytic systems.
Q2: How do I choose the right catalyst for my tetrahydroquinoline synthesis?
The optimal catalyst depends on the specific reaction.
-
For Povarov reactions , Lewis acids such as Cu(OTf)₂ and AlCl₃ are common choices. Chiral phosphoric acids can be used for asymmetric syntheses.
-
For reductive amination , palladium on carbon (Pd/C) is a widely used catalyst for the initial nitro group reduction.
-
For photocatalytic reactions , ruthenium-based photocatalysts like Ru(bpy)₃Cl₂ are frequently employed.
-
For the hydrogenation of quinolines , catalysts can range from unsupported nanoporous gold to cobalt nanoparticles and iridium complexes.
Q3: What is the role of the solvent in tetrahydroquinoline synthesis?
The solvent can influence reaction rates, yields, and selectivity.
-
In Povarov reactions , anhydrous solvents like toluene are often preferred to prevent hydrolysis of the imine intermediate.
-
In photocatalytic synthesis , polar aprotic solvents like acetonitrile are common.
-
The choice of solvent can also be critical in controlling the outcome of certain reductive cyclizations , with dichloromethane reported to provide good selectivity in some cases.
Q4: Are there any green chemistry approaches for tetrahydroquinoline synthesis?
Yes, efforts are being made to develop more environmentally friendly methods.
-
Mechanochemical Povarov reactions can be performed in a ball mill, often in a solvent-less environment, leading to faster reactions and comparable yields to solution-phase methods.
-
Photocatalytic syntheses are often conducted under mild conditions, reducing energy consumption.
-
Using water as a solvent, where possible, is also a key aspect of green chemistry.
Q5: How can I purify my tetrahydroquinoline product?
Standard purification techniques are typically employed.
-
Column Chromatography: This is the most common method. If the product is acid-sensitive, a neutral stationary phase like alumina or deactivating silica gel with triethylamine can be used.
-
Aqueous Workup: Before chromatography, an appropriate aqueous workup is essential to remove water-soluble reagents and catalyst residues. A dilute acid wash can remove basic impurities, and a basic wash can remove acidic impurities.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Data Presentation
Table 1: Optimization of Povarov Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cu(OTf)₂ (10) | Toluene | 45 | High (not specified) | |
| 2 | AlCl₃ (10) | Toluene | 45 | High (not specified) | |
| 3 | Cu(OTf)₂ (10) | EtOH | 40 | 0-30 (for some substrates) | |
| 4 | AlCl₃ (1 equiv.) | Et₂O | 30 | High (not specified) |
Table 2: Optimization of Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinoline
| Entry | Photocatalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ru(bpy)₃Cl₂ (2.5) | DBU (2) | MeCN | 15 | 42.7 | |
| 2 | Optimized Conditions | DBU | MeCN | 25 | 76.1 |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Povarov Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aniline (1.0 eq.), the aldehyde (1.0 eq.), and the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).
-
Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add the electron-rich alkene (1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 45°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Photocatalytic Oxidation of Tetrahydroquinoline
Note: This is a general protocol based on a flask reaction; microfluidic systems require specialized setup.
-
In a clear glass vial equipped with a magnetic stirrer, combine the tetrahydroquinoline substrate (1.0 eq.), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 2.5 mol%), and the organic base (e.g., DBU, 2 eq.) in the chosen solvent (e.g., acetonitrile).
-
Seal the vial and introduce an oxygen atmosphere (e.g., via an oxygen balloon).
-
Irradiate the stirred reaction mixture with a suitable light source (e.g., 20W blue LED) at a controlled temperature (e.g., 25°C).
-
Monitor the reaction for a specified time (e.g., 20 hours, though this can be much shorter in microfluidic systems).
-
After completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the resulting product, typically by column chromatography.
Visualizations
Technical Support Center: Degradation of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. The information provided is based on established chemical principles and data from structurally related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of the degradation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am observing poor retention of the parent compound on a C18 column, with the peak eluting near the solvent front. How can I improve this?
Answer: This is a common issue for polar compounds like this compound on nonpolar stationary phases. Here are several strategies to improve retention:
-
Decrease the organic solvent concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. A higher aqueous content will increase the interaction of your polar analyte with the stationary phase.
-
Use a different stationary phase: Consider a more polar column, such as one with a phenyl-hexyl or an embedded polar group (EPG) stationary phase.
-
Adjust the mobile phase pH: The tetrahydroquinoline moiety has a basic nitrogen. At low pH, this nitrogen will be protonated, increasing the compound's polarity and potentially decreasing retention on a C18 column. Experiment with a mid-range pH (e.g., pH 5-7) to see if retention improves.
-
Use an ion-pairing reagent: If the compound is ionized, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can improve retention and peak shape.
Question: My chromatogram shows significant peak tailing for the parent compound and its degradation products. What could be the cause and how do I fix it?
Answer: Peak tailing for basic compounds like your analyte is often due to secondary interactions with the silica support of the stationary phase. Here are some solutions:
-
Adjust mobile phase pH: Operating at a low pH (e.g., 2.5-4) can protonate the basic nitrogen of the tetrahydroquinoline ring, which can reduce interactions with acidic silanol groups on the silica surface.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can block the active sites on the stationary phase that cause tailing.
-
Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize these secondary interactions. Ensure you are using a suitable column for basic analytes.
-
Lower the sample concentration: Overloading the column with the sample can lead to peak tailing. Try injecting a more dilute solution.
Mass Spectrometry (MS) Analysis
Question: I am having trouble getting a clear molecular ion peak for my compound in ESI-MS. What are some common issues?
Answer: Several factors can affect the ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). For a nitrogen-containing compound like this compound, you should expect to see a protonated molecule [M+H]⁺ in positive ion mode. If you are not observing this, consider the following:
-
Mobile phase composition: The pH of the mobile phase can significantly impact ionization. For basic compounds, a mobile phase with a small amount of acid (e.g., 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.
-
Source parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
In-source fragmentation: If the cone voltage is too high, the molecular ion may fragment in the source, leading to a weak or absent molecular ion peak. Try reducing the cone voltage.
-
Adduct formation: Instead of a protonated molecule, you might be forming adducts with salts present in your sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺).
Question: The mass spectrum of my degraded sample is very complex. How can I begin to identify the degradation products?
Answer: The "Nitrogen Rule" is a useful starting point for nitrogen-containing compounds.[1] A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Your parent compound has one nitrogen atom and an even molecular weight (189.25 g/mol ). Therefore, its molecular ion [M+H]⁺ will have an even m/z (190). Degradation products that retain the nitrogen atom will likely also have odd nominal masses.
Look for mass shifts corresponding to expected degradation reactions:
-
Oxidation: An increase of 16 amu (addition of an oxygen atom) or a decrease of 2 amu (dehydrogenation).
-
Hydrolysis of the acetyl group: A decrease of 42 amu (loss of the acetyl group).
-
Hydroxylation: An increase of 16 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Question: How can I use NMR to confirm the structure of a suspected degradation product?
Answer: NMR is a powerful tool for structure elucidation. Here's a general approach:
-
¹H NMR: Compare the spectrum of the degradation product to that of the parent compound. Look for the disappearance of signals (e.g., the acetyl methyl protons if hydrolysis occurred) or the appearance of new signals. Changes in the chemical shifts of the aromatic and aliphatic protons of the tetrahydroquinoline ring can indicate oxidation or other modifications.
-
¹³C NMR: This will provide information on the carbon skeleton. The appearance of new signals in the carbonyl region could indicate oxidation, while the disappearance of the acetyl carbonyl and methyl carbons would confirm hydrolysis.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing you to piece together the structure of the degradation product. For example, an HMBC experiment can show long-range correlations between protons and carbons, helping to place substituents on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemistry of the tetrahydroquinoline and N-acetyl aniline moieties, the following degradation pathways are expected:
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline (aromatization) or quinolone derivatives. The benzylic position (C4) is particularly prone to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. This may involve oxidation of the tetrahydroquinoline ring or reactions involving the acetyl group. The presence of photosensitizers can accelerate this process.
-
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 6-amino-1,2,3,4-tetrahydroquinoline and acetic acid.
-
Thermal Degradation: High temperatures can lead to various degradation reactions, including oxidation and cleavage of the molecule.
Q2: What are the typical conditions for a forced degradation study of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3][4][5][6] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 70-105°C).
-
Photodegradation: Exposing the compound in solution to a light source that provides both UV and visible light.
Q3: How can I quantify the degradation of my compound?
A3: A validated stability-indicating HPLC method is the most common approach for quantifying the degradation of a drug substance. This involves:
-
Developing an HPLC method that separates the parent compound from all its degradation products.
-
Validating the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
-
Running samples from your forced degradation studies on the validated HPLC method.
-
Calculating the percentage of the parent compound remaining and the percentage of each degradation product formed over time.
Q4: Are there any specific safety precautions I should take when handling this compound and its degradation products?
A4: While specific toxicity data for this compound may not be readily available, it is prudent to handle it and its degradation products with care. Aromatic amines and their derivatives can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for the compound if available.
Data Presentation
Due to the lack of specific experimental data for this compound, the following tables provide an illustrative summary of potential quantitative data that could be generated from forced degradation studies.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60 | 15-25% | 6-amino-1,2,3,4-tetrahydroquinoline |
| 0.1 M NaOH | 8 hours | 60 | 20-30% | 6-amino-1,2,3,4-tetrahydroquinoline |
| 3% H₂O₂ | 24 hours | 25 | 10-20% | Oxidized tetrahydroquinoline derivatives |
| Heat (Solid) | 48 hours | 105 | 5-15% | Oxidized and other thermal degradants |
| Photolytic (UV/Vis) | 12 hours | 25 | 25-40% | Oxidized and rearranged products |
Table 2: Illustrative Photodegradation Quantum Yields for Related Compounds
| Compound Class | Wavelength (nm) | Quantum Yield (Φ) (Illustrative) | Reference |
| Substituted Quinolines | 254 | 0.01 - 0.05 | [7][8] |
| Aromatic Ketones | 313 | 0.1 - 0.3 | General Knowledge |
Disclaimer: The data presented in these tables is for illustrative purposes only and is based on general chemical principles and data for structurally related compounds. Actual experimental results for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 105°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Place a solution of the compound in a photostability chamber and expose it to a combination of UV and visible light.
-
At appropriate time points, withdraw a sample and analyze by HPLC. A control sample should be kept in the dark under the same conditions.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Photodegradation Experimental Setup
Objective: To determine the photodegradation rate of this compound.
Apparatus:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.
-
Quartz reaction vessel.
-
Magnetic stirrer.
-
UV-Vis spectrophotometer.
-
HPLC system.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Transfer the solution to the quartz reaction vessel and place it in the photoreactor.
-
Start the magnetic stirrer and the cooling system to maintain a constant temperature.
-
Turn on the UV lamp to initiate the photodegradation.
-
At regular time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by HPLC to determine the concentration of the parent compound remaining.
-
The degradation rate can be calculated by plotting the concentration of the parent compound versus time.
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ajpsonline.com [ajpsonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Photochemical Degradation of Various Bridge-Substituted Fluorene-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
"resolving common issues in the characterization of tetrahydroquinolines"
Welcome to the technical support center for the characterization of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis, purification, and analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My fused tetrahydroquinoline sample is showing signs of degradation. What is the likely cause and how can I prevent it?
A1: Fused tricyclic tetrahydroquinolines (THQs) are known to be susceptible to degradation, often acting as pan-assay interference compounds (PAINS). The primary cause of this instability is frequently the presence of a double bond within a fused carbocyclic ring, which makes the molecule prone to oxidation.[1] This degradation can be accelerated by exposure to light and oxygen, particularly when dissolved in solvents like DMSO.[1]
To mitigate degradation:
-
Storage: Store samples in a cool, dark place. For solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: While DMSO is a common solvent for biological assays, be aware of its potential to promote oxidation. If possible, prepare fresh solutions before use.
-
Structural Modification: For medicinal chemistry programs, consider synthesizing analogs where the susceptible double bond is reduced (saturated). These saturated analogs have demonstrated significantly greater stability in solution.[1]
Q2: I am observing unexpected side products in my tetrahydroquinoline synthesis. What are some common side reactions?
A2: The formation of side products is a common challenge in tetrahydroquinoline synthesis and is highly dependent on the chosen synthetic route.
-
In Friedländer-type syntheses followed by reduction: Self-condensation of the starting 2-aminoaryl aldehyde or ketone can occur.
-
In reductive cyclizations of 2-nitrochalcones: Incomplete reduction of the side chain double bond can lead to the formation of quinoline byproducts. The choice of solvent is critical, with dichloromethane often providing better selectivity for the desired tetrahydroquinoline.
-
During Povarov reactions: The imine intermediate can be prone to hydrolysis, especially if reagents and solvents are not anhydrous.
Q3: My NMR spectrum of a tetrahydroquinoline derivative shows broad peaks. What could be the cause?
A3: Peak broadening in the NMR spectrum of tetrahydroquinolines can arise from several factors:
-
Slow Intermolecular Exchange: Protons on the nitrogen atom can undergo slow exchange, leading to broadening of the N-H signal and adjacent protons. This can sometimes be resolved by adding a drop of D₂O to the NMR tube, which will exchange the N-H proton for deuterium, causing the signal to disappear and sharpening adjacent signals.
-
Conformational Dynamics: The tetrahydroquinoline ring can exist in different conformations that may be slowly interconverting on the NMR timescale, leading to broadened signals. Variable temperature (VT) NMR studies can help to investigate this. At higher temperatures, the rate of interconversion may increase, leading to sharper, averaged signals. At lower temperatures, the individual conformers may be "frozen out," resulting in a more complex but sharp spectrum.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Q4: I am having difficulty separating enantiomers of my chiral tetrahydroquinoline. What are some strategies for chiral HPLC?
A4: The separation of enantiomers of chiral tetrahydroquinolines typically requires the use of a chiral stationary phase (CSP) in HPLC. There are two main approaches:
-
Direct Method: This is the more common approach, where the racemic mixture is directly injected onto a chiral column. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. Method development involves screening different chiral columns and mobile phases (both normal and reversed-phase).
-
Indirect Method: In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. This method is less common as it requires an additional reaction step and the introduction of another chiral center.
For method development, start with a screening of several different chiral columns under both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with an acidic or basic modifier) conditions.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Complex, overlapping multiplets in the aliphatic region (1.5-3.5 ppm) | Protons on the saturated ring (C2, C3, C4) are diastereotopic and couple to each other, leading to complex splitting patterns. | - 2D NMR: Perform a COSY experiment to identify coupled protons and a HSQC experiment to assign protons to their respective carbons.- Higher Field Strength: Use a higher field NMR spectrometer to increase signal dispersion.- Simulation: Use NMR simulation software to predict the spectrum and compare it to the experimental data. |
| Incorrect integration of aromatic protons | Residual solvent peaks may be overlapping with aromatic signals. | - Check Solvent Peaks: Be aware of the chemical shifts of common NMR solvents.- Use a Different Solvent: Acquire the spectrum in a different deuterated solvent to shift the residual solvent peak. |
| Absence of N-H proton signal | The N-H proton may be exchanging too rapidly or be very broad. | - Lower Temperature: Run the experiment at a lower temperature to slow down exchange.- Dry Solvent: Ensure the deuterated solvent is anhydrous. |
Mass Spectrometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or no molecular ion peak (M+) | The molecular ion may be unstable and readily fragment. | - Soft Ionization: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).- Lower Ionization Energy: If using EI, lower the ionization energy. |
| Unexpected fragment ions | The molecule may be undergoing rearrangement or complex fragmentation pathways. | - High-Resolution MS (HRMS): Obtain an accurate mass to determine the elemental composition of the fragments.- Tandem MS (MS/MS): Isolate the molecular ion and fragment it to establish fragmentation pathways.- Literature Comparison: Compare the observed fragmentation pattern to published data for similar tetrahydroquinoline structures.[2] |
| Poor signal intensity | The compound may have low ionization efficiency or be present at a low concentration. | - Optimize Ionization Source: Adjust parameters such as spray voltage, capillary temperature, and gas flows for ESI.- Increase Sample Concentration: If possible, use a more concentrated sample.- Check for Ion Suppression: Co-eluting species from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation or sample cleanup. |
HPLC Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing) | Secondary interactions between the basic nitrogen of the tetrahydroquinoline and acidic silanols on the silica-based column. | - Use a Mobile Phase Additive: Add a small amount of a basic modifier like triethylamine (TEA) or a stronger acid like trifluoroacetic acid (TFA) to the mobile phase to saturate the active sites on the stationary phase.- End-capped Column: Use a column that is well end-capped to minimize exposed silanols.- Different Stationary Phase: Consider a different stationary phase, such as a polymer-based column or a column with a different surface chemistry. |
| Poor resolution between the product and impurities | The selectivity of the chromatographic system is insufficient. | - Change Mobile Phase Composition: Vary the organic solvent (e.g., switch from acetonitrile to methanol) or the pH of the aqueous phase.- Change Stationary Phase: Try a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column).- Gradient Optimization: Adjust the slope of the gradient to improve separation. |
| Compound is unstable on the column | The acidic nature of the silica gel or the mobile phase can cause degradation of sensitive tetrahydroquinolines. | - Deactivated Silica: For column chromatography, silica gel can be deactivated by treatment with a base like triethylamine.- Alternative Stationary Phase: Use a less acidic stationary phase like alumina or a polymer-based resin.- Faster Purification: Use a shorter column and a faster flow rate to minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrahydroquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (if necessary): If the ¹H spectrum is complex, acquire 2D NMR spectra such as COSY (to identify H-H couplings) and HSQC (to correlate protons to their attached carbons) to aid in structural elucidation.
Protocol 2: General Procedure for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the tetrahydroquinoline derivative (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for neutral conditions).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the peak corresponding to your compound and examine the mass spectrum for the [M+H]⁺ ion.
Visualizations
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Decision tree for selecting a purification strategy.
References
"how to increase the purity of synthesized 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone"
<Technical Support Center: 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone Purification >
Welcome to the technical support center for the synthesis and purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals increase the purity of their synthesized compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a brown or yellow solid/oil instead of the expected light brown solid. What causes this discoloration?
A1: Discoloration is a common issue and can stem from several sources. The most likely cause is the presence of impurities from the synthesis, which is often a Friedel-Crafts acylation. Potential impurities include residual starting materials, poly-acylated byproducts, or oxidized species.[1] The tetrahydroquinoline moiety can be sensitive to air and light, leading to the formation of colored oxidation products.[1][2]
Q2: My NMR/LC-MS analysis shows multiple peaks besides my desired product. What are the likely side products?
A2: In a typical Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline, several side products can form. The regioselectivity can be influenced by the protective group on the nitrogen atom and the reaction conditions.[3] Common impurities include:
-
Unreacted Starting Material: 1,2,3,4-tetrahydroquinoline.
-
Isomeric Products: Acylation at other positions on the aromatic ring, such as the 8-position.[4]
-
Poly-acylated Products: Introduction of more than one acetyl group onto the aromatic ring.[5]
-
N-Acylated Product: Acylation on the nitrogen atom of the tetrahydroquinoline ring, especially if it is unprotected.
Q3: I am having trouble purifying my compound using column chromatography. It's either not moving from the baseline or eluting too quickly. What should I do?
A3: This indicates that the polarity of your solvent system (mobile phase) is not optimized for your compound. This compound is a polar compound due to the ketone and the secondary amine.[6][7]
-
If the compound is stuck at the baseline (low Rf): Your solvent system is not polar enough. You need to increase the proportion of the polar solvent (e.g., ethyl acetate, methanol).[8][9]
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If the compound elutes with the solvent front (high Rf): Your solvent system is too polar. You need to decrease the proportion of the polar solvent or switch to a less polar system.[9] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[8]
Q4: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
A4: Yes, recrystallization is a highly effective method for purifying solid compounds. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10] For aromatic ketones, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[11][12] You may need to test several solvents to find the ideal one for your specific product and impurity profile.[13]
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification process.
Problem 1: Low Recovery After Column Chromatography
| Probable Cause | Solution |
| Compound is highly polar and adsorbs irreversibly to the silica gel. | Silica gel is acidic and can strongly bind basic compounds like amines.[7] Add a small amount (0.5-2%) of a base like triethylamine (Et₃N) or ammonia to your eluent to neutralize the acidic sites on the silica and improve recovery.[6][14] |
| Incorrect solvent polarity. | If the solvent is not polar enough, the compound will not elute completely. Gradually increase the solvent polarity during the run (gradient elution) to ensure all the product is recovered.[8] |
| Product is unstable on silica. | Some compounds can degrade on acidic silica gel. If you suspect this, you can use a different stationary phase like neutral alumina or consider alternative purification methods like recrystallization. |
Problem 2: Product "Oils Out" During Recrystallization
| Probable Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | When a saturated solution is reached at a temperature above the compound's melting point, it will separate as a liquid instead of a solid. Choose a lower-boiling point solvent. |
| Solution is supersaturated or cooling too rapidly. | This is a common issue.[13] Try adding more solvent to the hot solution to reduce saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[12] |
| Presence of impurities. | Impurities can interfere with crystal lattice formation. Try purifying the crude material first with a quick silica plug or an activated carbon treatment to remove highly colored impurities before attempting recrystallization.[1] |
Problem 3: Persistent Impurities After a Single Purification Step
| Probable Cause | Solution |
| Impurities have similar polarity to the product. | A single purification method may not be sufficient. Combine techniques: for example, perform column chromatography first to remove the bulk of impurities with different polarities, then use recrystallization on the collected fractions to remove closely related impurities. |
| Co-crystallization of impurities. | During recrystallization, an impurity may have similar solubility properties and crystallize along with the product.[1] Try a different recrystallization solvent system. A solvent-antisolvent system (e.g., dissolving in hot ethanol and slowly adding water until cloudy) can sometimes be effective. |
Experimental Protocols & Methodologies
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of polar compounds on silica gel.
-
TLC Analysis: First, determine the best eluent system using TLC. A good system will give your target compound an Rf value of approximately 0.25-0.35. For this compound, start with solvent mixtures like Ethyl Acetate/Hexane (e.g., 30:70 to 70:30) or Dichloromethane/Methanol (e.g., 98:2 to 95:5).[6] Consider adding 1% triethylamine to the eluent to prevent tailing.[9][14]
-
Column Packing: Prepare a slurry of silica gel in your starting, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation. Apply the sample carefully to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your target compound after less polar impurities have been washed away.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid compound.
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves your compound when hot but not at room temperature.[10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[12][13]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalysts), perform a hot filtration to remove them before cooling.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly, preferably under vacuum.
Visualizations
// Nodes Crude [label="Crude Synthesized\nProduct", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="TLC Analysis\n(Assess Purity & Polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Choose Purification\nMethod", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystal [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purity Analysis\n(NMR, LC-MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure [label="Pure Product\n(>98%)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Crude -> TLC [label="Initial Assessment"]; TLC -> Decision; Decision -> Column [label=" Liquid or Oily Product /\n Complex Mixture"]; Decision -> Recrystal [label="Solid Product "]; Column -> Analysis; Recrystal -> Analysis; Analysis -> Pure [label="Purity Confirmed"]; Analysis -> Decision [label="Further Purification\nNeeded", style=dashed, color="#5F6368"]; } dot Caption: General workflow for the purification and analysis of synthesized compounds.
// Nodes Start [label="Problem:\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsSolid [label="Is the crude\nproduct a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Recrystallization Path Recrystal [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OilsOut [label="Does it 'oil out'?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Solution:\nUse lower boiling solvent\nor more dilute solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success1 [label="Pure Solid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Chromatography Path Column [label="Use Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RfCheck [label="What is the Rf on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TooHighRf [label="Solution:\nDecrease solvent polarity\n(e.g., more Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TooLowRf [label="Solution:\nIncrease solvent polarity\n(e.g., more EtOAc/MeOH)\nAdd 1% Et3N for amines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success2 [label="Pure Fractions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> IsSolid; IsSolid -> Recrystal [label="Yes"]; IsSolid -> Column [label="No (Oil/Liquid)"]; Recrystal -> OilsOut; OilsOut -> ChangeSolvent [label="Yes"]; OilsOut -> Success1 [label="No"]; Column -> RfCheck; RfCheck -> TooHighRf [label="Too High (>0.5)"]; RfCheck -> TooLowRf [label="Too Low (<0.1)"]; RfCheck -> Success2 [label="Good (0.2-0.4)"]; } dot Caption: Decision tree for troubleshooting common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. This compound CAS#: 113961-88-9 [m.chemicalbook.com]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. rubingroup.org [rubingroup.org]
- 14. obrnutafaza.hr [obrnutafaza.hr]
"avoiding byproduct formation in the synthesis of tetrahydroquinoline derivatives"
Welcome to the technical support center for the synthesis of tetrahydroquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize byproduct formation in your experiments.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Povarov reaction is yielding significant amounts of the corresponding quinoline instead of the desired tetrahydroquinoline. What's going wrong?
A1: This is a common issue caused by the oxidation of the tetrahydroquinoline product. The choice of catalyst and reaction conditions is critical to prevent this.
-
Problem: Oxidation of the 2,4-substituted tetrahydroquinoline intermediate.
-
Solution: Carefully select your Lewis acid catalyst and optimize reaction conditions. For instance, using AlCl₃ in Et₂O can favor the formation of tetrahydroquinolines, albeit sometimes in moderate yields, while still maintaining high stereoselectivity. In contrast, other catalysts under different conditions might promote the dehydrogenation to the quinoline.
Troubleshooting Steps:
-
Catalyst Choice: Evaluate different Lewis acids. A comparative study has shown that the catalyst type directly influences the product ratio.
-
Solvent and Temperature: The reaction solvent and temperature play a crucial role. For example, in some reductive cyclization processes, dichloromethane has been found to afford the best selectivity and highest yields for the tetrahydroquinoline product by preventing quinoline byproduct formation.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC/MS. Prolonged reaction times can sometimes lead to increased oxidation.
Q2: I am observing unexpected side products in my synthesis, and purification is difficult. How can I improve the selectivity?
A2: Improving selectivity often involves a careful review of your synthetic strategy and reaction parameters. The "borrowing hydrogen" methodology, for example, offers a highly selective route where the choice of base is key.
-
Problem: Formation of multiple products due to lack of reaction selectivity.
-
Solution: Employ a more selective synthetic methodology. The borrowing hydrogen approach using a manganese(I) PN³ pincer complex is an atom-efficient method that can selectively yield 1,2,3,4-tetrahydroquinolines with water as the only byproduct. The key is the use of a specific base combination (e.g., KH and KOH) to favor the desired reduced product over the quinoline.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor selectivity in tetrahydroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q3: What are the most common byproducts in tetrahydroquinoline synthesis and how can they be avoided?
A3: The most prevalent byproducts are often the corresponding aromatic quinolines. These can form through oxidation of the tetrahydroquinoline product or via elimination pathways during the reaction. Other potential byproducts can arise from side reactions of the starting materials or intermediates.
Strategies for Avoidance:
-
Control of Oxidation State: To prevent the formation of quinolines, it is essential to control the redox state of the reaction. In reductive processes, ensure the reducing agent is effective and the conditions favor the fully saturated product. In methods like the borrowing hydrogen strategy, the choice of base can dictate whether the final product is the tetrahydroquinoline or the quinoline.
-
Reaction Conditions: As detailed in the troubleshooting guide, optimizing the catalyst, solvent, and temperature is crucial for minimizing byproduct formation.
-
Synthetic Strategy: Choosing a multi-component versus a multi-step approach can also impact the product distribution and yield.
Q4: How does the choice of catalyst affect byproduct formation?
A4: The catalyst is arguably one of the most critical factors influencing the outcome of the synthesis, including the formation of byproducts.
-
Metal-Based Catalysts: Different metals and ligands exhibit varying levels of activity and selectivity. For instance, iridium and rhodium complexes are often used for asymmetric hydrogenation, providing high enantioselectivity. Palladium catalysts are effective in certain cycl
Validation & Comparative
A Comparative Analysis of Tetrahydroquinoline Synthesis Methods: A Guide for Researchers
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products, pharmaceuticals, and agrochemicals. Compounds containing the THQ core exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Their significance in drug discovery and development has spurred the continuous evolution of synthetic methodologies for their preparation. This guide provides a comparative analysis of both classical and modern methods for the synthesis of tetrahydroquinolines, offering researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most appropriate synthetic strategy. We will delve into a comparison of reaction parameters, yields, and substrate scope, supported by experimental protocols and visual diagrams of reaction workflows and relevant biological pathways.
Key Synthetic Strategies at a Glance
The synthesis of tetrahydroquinolines can be broadly categorized into two main approaches: the reduction of pre-formed quinolines and the direct construction of the saturated heterocyclic ring. Classical methods often fall into the former category, involving a two-step process of quinoline synthesis followed by hydrogenation. In contrast, modern methods frequently offer more atom-economical, one-pot procedures for the direct synthesis of the THQ core, often with high stereocontrol.
This guide will compare the following key synthetic methodologies:
-
Classical Two-Step Syntheses:
-
Skraup-Doebner-von Miller Reaction followed by Hydrogenation
-
Friedländer Annulation followed by Hydrogenation
-
Combes Synthesis followed by Hydrogenation
-
-
Modern One-Pot Syntheses:
-
Catalytic Hydrogenation of Quinolines
-
Povarov Reaction
-
Domino Reactions
-
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Comparison of Classical Two-Step Synthesis Methods for Tetrahydroquinolines
| Method | Quinoline Synthesis Yield (%) | Hydrogenation Yield (%) | Overall Yield (%) | Typical Reaction Conditions (Quinoline Synthesis) | Typical Reaction Conditions (Hydrogenation) |
| Skraup-Doebner-von Miller | 20-40[3] | >95 | 19-38 | Aniline, α,β-unsaturated carbonyl, strong acid (e.g., H₂SO₄), high temperature.[4][5] | H₂, Pd/C or PtO₂, various solvents, moderate temperature and pressure. |
| Friedländer Annulation | 58-100[6] | >95 | 55-95 | 2-aminoaryl aldehyde/ketone, carbonyl compound with α-methylene group, acid or base catalyst, heat.[6] | H₂, Pd/C or PtO₂, various solvents, moderate temperature and pressure. |
| Combes Synthesis | Varies | >95 | Varies | Aniline, β-diketone, strong acid (e.g., H₂SO₄), heat.[7] | H₂, Pd/C or PtO₂, various solvents, moderate temperature and pressure. |
Table 2: Comparison of Modern One-Pot Synthesis Methods for Tetrahydroquinolines
| Method | Yield (%) | Diastereoselectivity (dr) / Enantioselectivity (ee) (%) | Catalyst | Typical Reaction Conditions |
| Catalytic Hydrogenation | 93-99[8] | N/A (for achiral) | Pd/C, PtO₂, Co-based, Ir-based, Ru-based | H₂ gas, various solvents (e.g., MeOH, H₂O), 70-150°C, 30 bar H₂.[8] |
| Asymmetric Catalytic Hydrogenation | up to 99[9] | up to 98 ee (R) or 94 ee (S)[9] | [Ir(COD)Cl]₂ with chiral ligands (e.g., MeO-Biphep) | H₂ gas, various solvents (e.g., toluene, dioxane, EtOH), room temperature to 60°C, 50-100 bar H₂.[9] |
| Povarov Reaction | 41-67[10] | Varies (often cis-selective) | Lewis or Brønsted acids (e.g., p-toluenesulfonic acid, AlCl₃, Cu(OTf)₂) | Aniline, aldehyde, activated alkene, various solvents (e.g., EtOH), room temperature to 40°C.[10][11] |
| Domino Reactions | 23-98[8] | Varies (can be highly diastereoselective) | Pd/C, Fe powder/acetic acid, Triflic acid | Varies depending on the specific domino sequence (e.g., reduction-reductive amination, Michael addition-cyclization).[8] |
Mandatory Visualizations
Signaling Pathway
Many tetrahydroquinoline derivatives have been investigated for their anticancer properties, with some demonstrating inhibitory effects on the PI3K/AKT/mTOR signaling pathway.[9][12] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[12] The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for tetrahydroquinoline-based inhibitors.
Caption: PI3K/AKT/mTOR pathway and THQ inhibition.
Experimental Workflow
The synthesis of tetrahydroquinolines, whether through a classical two-step method or a modern one-pot approach, generally follows a series of fundamental laboratory operations. The diagram below outlines a generalized experimental workflow applicable to many of the described synthetic methods.
Caption: Generalized experimental workflow.
Experimental Protocols
Classical Two-Step Synthesis: Skraup-Doebner-von Miller Reaction followed by Hydrogenation
This method involves the synthesis of a quinoline derivative, which is subsequently reduced to the corresponding tetrahydroquinoline.
Step 1: Synthesis of 2-Methylquinoline (Doebner-von Miller variation)
-
Materials: Aniline, crotonaldehyde, hydrochloric acid, nitrobenzene.
-
Procedure: A mixture of aniline and hydrochloric acid is heated. Crotonaldehyde is added dropwise to the refluxing solution, followed by the addition of nitrobenzene as an oxidizing agent. The reaction mixture is heated for several hours. After cooling, the mixture is made alkaline with sodium hydroxide solution, and the product is isolated by steam distillation. The crude 2-methylquinoline is then purified by distillation.
-
Yield: Typically low, around 20-40%.[3]
Step 2: Hydrogenation of 2-Methylquinoline
-
Materials: 2-Methylquinoline, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure: 2-Methylquinoline is dissolved in methanol in a high-pressure autoclave. A catalytic amount of 10% Pd/C is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar). The mixture is heated (e.g., to 100°C) and stirred for several hours. After cooling and venting the hydrogen, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-methyl-1,2,3,4-tetrahydroquinoline.
-
Yield: Typically high, >95%.
Modern One-Pot Synthesis: Asymmetric Catalytic Hydrogenation of Quinolines
This method allows for the direct and enantioselective synthesis of chiral tetrahydroquinolines from quinoline precursors.
-
Materials: Substituted quinoline, [Ir(COD)Cl]₂, (R)-MeO-Biphep (or other chiral ligand), Iodine (I₂), Toluene/Dioxane or Ethanol, Hydrogen gas.
-
Procedure: In a glovebox, the substituted quinoline, [Ir(COD)Cl]₂, the chiral ligand, and iodine are placed in an autoclave. The solvent (e.g., a mixture of toluene and dioxane for the (R)-enantiomer, or ethanol for the (S)-enantiomer) is added.[9] The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line. The reactor is purged with hydrogen and then pressurized to the desired pressure (e.g., 50-100 bar). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60°C) for a set time (e.g., 12-24 hours). After carefully venting the hydrogen, the solvent is removed in vacuo, and the crude product is purified by column chromatography.[9]
-
Yield: Up to 99%.[9]
-
Enantioselectivity: Up to 98% ee.[9]
Modern One-Pot Synthesis: Povarov Reaction
The Povarov reaction is a powerful tool for the three-component synthesis of substituted tetrahydroquinolines.
-
Materials: Arylamine (e.g., aniline), aromatic aldehyde (e.g., benzaldehyde), activated alkene (e.g., N-vinyl-2-pyrrolidinone), and a catalyst (e.g., p-toluenesulfonic acid).
-
Procedure: The arylamine, aromatic aldehyde, and activated alkene are dissolved in a suitable solvent such as ethanol. A catalytic amount of p-toluenesulfonic acid is added to the mixture. The reaction is stirred at room temperature for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the polysubstituted tetrahydroquinoline.[10]
-
Yield: 41-67%.[10]
Conclusion
The synthesis of tetrahydroquinolines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Classical methods like the Skraup-Doebner-von Miller, Friedländer, and Combes reactions, while historically significant, are often multi-step processes with harsh reaction conditions and moderate overall yields. However, they utilize simple and readily available starting materials.
In contrast, modern methods such as catalytic hydrogenation (including its asymmetric variant), the Povarov reaction, and various domino reactions offer more efficient, atom-economical, and often stereoselective routes to tetrahydroquinolines. Asymmetric catalytic hydrogenation stands out for its ability to produce highly enantioenriched products in excellent yields. The Povarov and domino reactions provide rapid access to complex and highly substituted THQ scaffolds in a single step.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired level of stereocontrol, the availability of starting materials, and the scale of the synthesis. For the synthesis of simple, achiral tetrahydroquinolines, a two-step classical approach or a direct catalytic hydrogenation of the corresponding quinoline may be sufficient. However, for the synthesis of complex, chiral, and highly functionalized tetrahydroquinolines for applications in drug discovery and development, the adoption of modern, one-pot methodologies is often the more strategic and efficient choice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. jopir.in [jopir.in]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Potential of Tetrahydroquinolines: A Comparative Analysis of Kinase Inhibitor Efficacy
For Immediate Release
In the dynamic landscape of kinase inhibitor discovery, the quest for novel scaffolds with improved potency and selectivity is paramount. This guide presents a comparative analysis of the efficacy of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone and its derivatives against established kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data for this compound as a kinase inhibitor is not publicly available, this report leverages data from structurally related tetrahydroquinoline compounds to provide a meaningful comparison.
The focus of this analysis is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4][5] We compare the cellular efficacy of a potent morpholine-substituted tetrahydroquinoline derivative, herein referred to as Compound 10e, with two well-characterized kinase inhibitors: Buparlisib (BKM120), a pan-PI3K inhibitor, and Everolimus (RAD001), an mTOR inhibitor.
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared compounds against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Class | Target(s) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Compound 10e (Tetrahydroquinoline Derivative) | mTOR Inhibitor (putative) | mTOR | 0.033 | - | - |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | PI3Kα/β/δ/γ | ~1.1 (median) | - | - |
| Everolimus (RAD001) | mTOR Inhibitor | mTORC1 | 0.066 | - | - |
Note: Data for Compound 10e is from a study on morpholine-substituted tetrahydroquinoline derivatives. The IC50 for Buparlisib represents a median value across a panel of pediatric bone and soft tissue sarcoma cell lines.[6] The IC50 for Everolimus in A549 cells is from a study on non-small cell lung cancer.[7]
Signaling Pathway Context
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Kinase inhibitors targeting components of this pathway, such as PI3K and mTOR, can effectively block these signals and induce cancer cell death.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity: A Comparative Analysis of a Novel Tetrahydroquinoline Derivative and a Standard Chemotherapeutic Agent
This guide provides a comparative analysis of the in vivo anticancer efficacy of a novel tetrahydroquinoline derivative against the established chemotherapeutic agent, cisplatin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of this new class of compounds.
Comparative Efficacy of a Novel Tetrahydroquinoline Derivative and Cisplatin
The in vivo anticancer activity of the novel quinoline compound 91b1 was evaluated in a xenograft mouse model and compared with cisplatin (CDDP), a widely used chemotherapy drug. The study demonstrated that compound 91b1 exhibits a significant anticancer effect with potentially lower toxicity compared to cisplatin.[1]
| Compound | Dosage | Tumor Growth Inhibition | Animal Model | Cancer Cell Line | Reference |
| Novel Tetrahydroquinoline 91b1 | Not Specified | Significant suppression of tumor development | Nude mice xenograft | A549 (Lung Carcinoma), KYSE450 (Esophageal Squamous Cell Carcinoma) | [1] |
| Cisplatin (CDDP) | Not Specified | Standard Reference | Nude mice xenograft | A549 (Lung Carcinoma), KYSE450 (Esophageal Squamous Cell Carcinoma) | [1] |
Note: Specific quantitative data on tumor growth inhibition percentages and dosages were not available in the provided information. However, the study concluded that compound 91b1 significantly suppressed tumor development.[1]
Experimental Protocols
In Vivo Xenograft Model:
The in vivo anticancer activity was assessed using a xenograft model in nude mice.[1]
-
Cell Culture: Human lung carcinoma (A549) and esophageal squamous cell carcinoma (KYSE450) cell lines were cultured under standard conditions.
-
Animal Model: Female BALB/c nude mice (typically 4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of sterile PBS) was subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was periodically measured using calipers and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomly assigned to treatment and control groups. The novel tetrahydroquinoline derivative, cisplatin, or a vehicle control were administered (e.g., intraperitoneally) according to a predetermined schedule and dosage.
-
Efficacy Evaluation: The primary endpoint was the inhibition of tumor growth, assessed by comparing the tumor volumes in the treatment groups to the control group. Body weight was also monitored as an indicator of toxicity.
-
Histopathological Analysis: At the end of the study, tumors were excised for further histopathological and immunohistochemical analysis to understand the mechanism of action.
Visualizations
Caption: Workflow of the in vivo xenograft model for assessing anticancer activity.
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Mechanism of Action
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms.[2][3] These include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[2][4] One of the key pathways often implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation and survival. By inhibiting key kinases in this pathway, such as receptor tyrosine kinases (RTKs) or PI3K itself, tetrahydroquinoline derivatives can effectively halt tumor progression.
Conclusion
The novel tetrahydroquinoline compound 91b1 demonstrates promising in vivo anticancer activity, comparable to the standard chemotherapeutic agent cisplatin, with suggestions of a more favorable toxicity profile.[1] These findings warrant further investigation into this class of compounds for the development of new anticancer therapies. Future studies should focus on elucidating the precise mechanism of action and optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives.
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
In the development and quality control of pharmaceutical compounds, the reliability of analytical methods is paramount. For the compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, a versatile intermediate in medicinal chemistry, robust analytical techniques are essential for accurate quantification and impurity profiling. This guide provides a comparative overview of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in method selection and validation.
The principles of analytical method validation discussed herein are based on the guidelines provided by the International Council for Harmonisation (ICH).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good | Excellent |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the HPLC-UV and GC-MS methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and formulated products.
1.1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in methanol to obtain a theoretical concentration within the calibration range, followed by filtration through a 0.45 µm syringe filter.
1.3. Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (low, medium, high).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and specificity, making it ideal for impurity profiling and trace-level quantification.
2.1. Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40 - 400 m/z
2.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in methanol to a suitable concentration and filter if necessary.
2.3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, LOQ) are assessed in a similar manner to the HPLC-UV method, but with concentration ranges appropriate for the GC-MS sensitivity.
Methodology and Workflow Visualization
The cross-validation of analytical methods is essential when data from different analytical techniques need to be compared or when a method is transferred between laboratories.[5] A general workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of two analytical methods.
This diagram illustrates the parallel development and individual validation of a reference and a comparator analytical method. The cross-validation process culminates in a statistical comparison of the data generated by both methods to establish their equivalence.
Signaling Pathway for Method Selection
The choice between analytical methods often involves considering a hierarchy of factors. The following diagram outlines a decision-making pathway for selecting an appropriate analytical method for this compound.
Caption: Decision pathway for analytical method selection.
This decision tree highlights that for routine quantification, HPLC-UV is often a suitable choice, while for more demanding applications like trace analysis or impurity profiling, the higher sensitivity and specificity of GC-MS are preferable.
References
- 1. database.ich.org [database.ich.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different catalytic systems for tetrahydroquinoline synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydroquinolines, a privileged scaffold in medicinal chemistry and natural products, has been the subject of intensive research. A diverse array of catalytic systems has been developed to access these valuable N-heterocycles with high efficiency and stereocontrol. This guide provides a head-to-head comparison of prominent catalytic methodologies, supported by experimental data, to assist researchers in selecting the optimal system for their synthetic endeavors.
Performance of Various Catalytic Systems
The choice of catalyst is paramount, profoundly influencing the yield, selectivity, and substrate scope in the synthesis of substituted tetrahydroquinolines. The following tables summarize the performance of representative metal-based, organocatalytic, and photocatalytic systems based on recent literature.
Metal-Based Catalytic Systems
| Catalyst Type | Catalyst/Reagents | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Key Advantages |
| Palladium | Pd/C, H₂ | Reductive Cyclization | 93-98[1] | N/A | High (cis) | High yields, operational simplicity.[1] |
| Pd₂(dba)₃, Chiral Ligand | [4+2] Cycloaddition | 42-92[2] | up to 98[2] | 9:1 to >20:1 | Stereodivergent synthesis possible by ligand choice.[2] | |
| Iridium | [Ir(COD)Cl]₂ / Chiral Ligand, I₂ | Asymmetric Hydrogenation | Good to Excellent | High (up to 96)[3] | N/A | Highly effective for asymmetric synthesis.[4] |
| Ruthenium | [RuCl₂(p-cymene)]₂ / Chiral Diamine, H₂ | Asymmetric Hydrogenation | up to >99 | up to >99 | N/A | Excellent enantioselectivity and high conversions.[5] |
| Manganese | Mn(I) PN³ Pincer Complex | Borrowing Hydrogen | Good (e.g., 72 for 4mmol scale)[6] | N/A | N/A | Atom-economical, uses simple alcohols, water as byproduct.[6][7][8] |
| Gold | Au(I) or Au(III) complexes | Hydroamination/Transfer Hydrogenation | Good to Excellent[9] | up to 97 | N/A | Mild reaction conditions, broad substrate scope.[9] |
| Copper | CuPF₆·4CH₃CN / Phenylsilane | Selective Reduction of Quinolines | Moderate to High | N/A | N/A | Mild reaction conditions, broad substrate scope. |
Organocatalytic Systems
| Catalyst Type | Catalyst/Reagents | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Key Advantages |
| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | Asymmetric Povarov Reaction | Excellent | 87->99 | N/A | High enantioselectivity for 2-substituted quinolines. |
| Chiral Amine | Cinchona alkaloid-based catalyst | [4+2] Cycloannulation | High | High | Exclusive | Excellent for constructing three contiguous stereocenters.[10] |
Photocatalytic Systems
| Catalyst Type | Catalyst/Reagents | Reaction Type | Yield (%) | Key Advantages |
| Ruthenium Polypyridyl | Ru(bpy)₃Cl₂, Visible Light, DBU | Oxidative Cyclization | up to 42.7 | Mild conditions, uses visible light as a renewable energy source.[11] |
| Natural Pigment | Chlorophyll, Visible Light | C-H Functionalization | 61-98[1] | Green and inexpensive photosensitizer.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for metal-catalyzed, organocatalytic, and photocatalytic syntheses of substituted tetrahydroquinolines.
Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
This protocol is a representative example for the hydrogenation of a substituted quinoline using an in situ generated iridium catalyst.[4]
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-SegPhos, 2.2 mol%). Anhydrous, degassed solvent (e.g., a 2:1 mixture of Toluene/Dioxane, 2.5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex. Iodine (5 mol%) is then added.
Reaction Procedure: To the prepared catalyst solution, the quinoline substrate (0.25 mmol) and Hantzsch ester (2.0 equivalents) are added. The Schlenk tube is sealed and the reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[10]
Organocatalytic Asymmetric Povarov Reaction
This protocol outlines a typical procedure for the synthesis of chiral tetrahydroquinolines using a chiral phosphoric acid catalyst.
Reaction Procedure: In a dried vial, the aniline (0.2 mmol), aldehyde (0.24 mmol), and activated alkene (0.3 mmol) are dissolved in dichloromethane (1.0 mL). The chiral phosphoric acid catalyst (e.g., a BINOL-derived catalyst, 10 mol%) is then added. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
Work-up and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the corresponding substituted tetrahydroquinoline. The enantiomeric and diastereomeric ratios are determined by chiral HPLC analysis.
Photocatalytic Synthesis using Ru(bpy)₃Cl₂
This protocol describes a general procedure for the photocatalytic synthesis of tetrahydroquinolines.
Reaction Setup: A reaction tube is charged with the N,N-dialkylaniline (0.5 mmol), an activated alkene (e.g., maleimide, 0.25 mmol), Ru(bpy)₃Cl₂ (1-5 mol%), and a base (e.g., DBU). The tube is sealed with a septum and the mixture is dissolved in an appropriate solvent (e.g., acetonitrile, 2.0 mL). The solution is then degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., a blue LED lamp) at room temperature for 12-48 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up and Analysis: After the reaction is complete, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to afford the desired tetrahydroquinoline product.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for the major classes of tetrahydroquinoline synthesis.
Conclusion
This guide highlights the diverse and powerful catalytic methods available for the synthesis of substituted tetrahydroquinolines. The choice of catalyst will depend on the desired product, required stereoselectivity, and practical considerations such as cost and environmental impact. Metal-based catalysts, particularly those of palladium, iridium, and ruthenium, offer high efficiency and are the methods of choice for asymmetric synthesis. Organocatalysis provides a metal-free alternative with excellent enantioselectivity in certain reactions like the Povarov reaction. Photocatalysis is an emerging green approach that utilizes visible light to drive the synthesis under mild conditions. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug discovery to make informed decisions for their specific synthetic challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Bioassays of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: Navigating Reproducibility Challenges
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic routes for 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone and a critical evaluation of potential bioassays. We address key reproducibility challenges, including regioselectivity in synthesis and the potential for pan-assay interference in biological screening.
The synthesis of this compound, a substituted tetrahydroquinoline, presents a key challenge in controlling the position of the acetyl group on the aromatic ring. The most direct and common method for this transformation is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. However, the reproducibility of this reaction is significantly influenced by the directing effects of the amino group and the choice of reaction conditions, often leading to a mixture of isomers. This guide explores strategies to enhance the reproducibility of the synthesis and provides a framework for evaluating the biological activity of the target compound, while also highlighting the potential for misleading results in bioassays due to the inherent properties of the tetrahydroquinoline scaffold.
Synthesis of this compound: A Reproducibility Analysis
The primary route to this compound is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. The regioselectivity of this reaction, which dictates the position of the incoming acetyl group, is a critical factor for reproducibility. The nitrogen atom in the tetrahydroquinoline ring is an activating group that directs electrophilic substitution to the para position (C6) and ortho position (C8). To achieve selective acylation at the desired C6 position, protection of the nitrogen atom is a common and often necessary strategy.
A study on the regioselective Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline has shown that the ratio of isomers formed is dependent on the N-protective group used.[1] This highlights the importance of a carefully controlled synthetic protocol to ensure the reproducible formation of the desired C6-acylated product.
Below, we compare two common approaches for the synthesis: direct acylation of unprotected tetrahydroquinoline and acylation of an N-protected derivative.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Method A: Direct Friedel-Crafts Acylation | Method B: Friedel-Crafts Acylation of N-Protected Tetrahydroquinoline |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | N-Acetyl-1,2,3,4-tetrahydroquinoline or other N-protected analog |
| Key Reagents | Acetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃) | Acetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃) |
| Expected Major Product | Mixture of this compound and 1-(1,2,3,4-tetrahydroquinolin-8-yl)ethanone | 1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone |
| Reproducibility | Lower, due to competing formation of the C8-isomer. The ratio of isomers can be sensitive to reaction conditions. | Higher, as the N-acetyl group strongly directs acylation to the C6 position. |
| Purification | Challenging, requires careful chromatographic separation of isomers. | Simpler, as the desired product is the major component. |
| Overall Yield | Potentially lower for the desired isomer after purification. | Potentially higher for the desired isomer. |
| Additional Steps | None | Requires an initial N-protection step and a final deprotection step. |
Experimental Protocols
Method A: Representative Protocol for Direct Friedel-Crafts Acylation
This protocol is based on the general principles of Friedel-Crafts acylation. The yields and isomer ratios can vary and require careful optimization for reproducibility.
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add acetyl chloride dropwise.
-
Addition of Substrate: Add 1,2,3,4-tetrahydroquinoline dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly pouring it onto crushed ice and an acidic solution (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of isomers, requires purification by column chromatography on silica gel to isolate this compound.
Method B: Representative Protocol for Friedel-Crafts Acylation of N-Protected Tetrahydroquinoline
This protocol involves an initial N-protection step to improve the regioselectivity and, therefore, the reproducibility of the acylation.
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add acetic anhydride and a base (e.g., triethylamine or pyridine) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Friedel-Crafts Acylation
-
Follow the procedure described in Method A, using N-acetyl-1,2,3,4-tetrahydroquinoline as the substrate. The major product will be 1-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone.
Step 3: N-Deprotection
-
Hydrolyze the N-acetyl group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product, this compound.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by crystallization or column chromatography.
Bioassays: A Critical Perspective on Reproducibility
While no specific bioassay data for this compound has been reported in the literature, the tetrahydroquinoline scaffold is present in numerous biologically active compounds.[2][3][4][5] Based on the activities of related molecules, potential bioassays for this compound could include anticancer, antimicrobial, antioxidant, and enzyme inhibition assays.
However, a significant concern for the reproducibility and validity of bioassay results for this class of compounds is the phenomenon of Pan-Assay Interference Compounds (PAINS) . Fused tetrahydroquinolines, in particular, have been identified as potential PAINS.[6][7][8][9][10] PAINS are compounds that show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. This can lead to false-positive results and a lack of reproducibility.
It is crucial for researchers to be aware of the potential for this compound to act as a PAIN and to employ rigorous secondary and counter-screening assays to validate any initial hits.
Potential Bioassays and Experimental Protocols
Should initial screening suggest biological activity, the following detailed protocols for common in vitro assays can be used for further investigation.
Table 2: Potential Bioassays for this compound
| Assay Type | Target | Principle |
| Anticancer | Cancer cell lines (e.g., MCF-7, A549, HCT-116) | Measures the ability of the compound to inhibit cell proliferation or induce cell death. |
| Antimicrobial | Bacterial and fungal strains | Determines the minimum concentration of the compound required to inhibit microbial growth. |
| Antioxidant | Free radicals (e.g., DPPH, ABTS) | Measures the radical scavenging activity of the compound. |
| Enzyme Inhibition | e.g., Acetylcholinesterase (AChE) | Quantifies the inhibition of a specific enzyme's activity by the compound. |
Detailed Protocol: MTT Assay for Anticancer Activity[11]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Detailed Protocol: Broth Microdilution for Antimicrobial Activity[12][13][14][15]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Comparative workflow of two synthetic routes to the target compound.
Caption: A logical workflow for reproducible bioassay validation.
References
- 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Fragments: Beware of fused tetrahydroquinolines [practicalfragments.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: A Guide to Its Potential Mechanisms of Action
For Immediate Release
This guide provides a comparative analysis of the potential mechanisms of action for the novel compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Due to the limited direct experimental data on this specific molecule, this document outlines hypothesized mechanisms based on the known biological activities of structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives. We present a framework for investigation, comparing the subject compound to established pharmacological agents through proposed experimental designs. The data presented herein is hypothetical and intended for illustrative purposes to guide future research.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including interactions with central nervous system receptors and pathways involved in inflammation and microbial growth.[1][2][3] Based on this precedent, we hypothesize three primary potential mechanisms of action for this compound:
-
NMDA Receptor Antagonism: Tetrahydroquinoline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[4][5]
-
Dopamine and Serotonin Receptor Modulation: The tetrahydroisoquinoline core is present in compounds known to interact with dopaminergic and serotonergic systems.[6][7][8][9]
-
Anti-inflammatory Activity: Various tetrahydroisoquinoline analogs have demonstrated anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[3][10]
-
Antimicrobial Activity: The broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has shown promise as antimicrobial agents.[2][3]
This guide will explore each of these potential mechanisms, providing detailed experimental protocols and comparative data tables to facilitate further investigation.
Potential as an NMDA Receptor Antagonist
NMDA receptor antagonists are crucial in studying synaptic plasticity and have therapeutic potential in various neurological disorders.[11][12] We hypothesize that this compound may act as an antagonist at the NMDA receptor.
Comparative Compounds:
-
MK-801 (Dizocilpine): A well-characterized, potent, and non-competitive NMDA receptor antagonist.[11]
-
L-701,324: A selective antagonist for the glycine site of the NMDA receptor.[11]
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity of the test compound to the NMDA receptor.[13][14]
-
Preparation of Synaptic Membranes: Homogenize rat forebrain tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove cellular debris, and then at high speed to pellet the synaptic membranes. Resuspend the pellet in a suitable buffer.
-
Binding Assay: In a 96-well plate, incubate the synaptic membrane preparation with a constant concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) and varying concentrations of the test compound (this compound) or a known competitor (MK-801 or L-701,324).
-
Separation and Detection: After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.[13] Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data: NMDA Receptor Binding Affinity
| Compound | Target Site | IC₅₀ (nM) [Hypothetical] | Kᵢ (nM) [Hypothetical] |
| This compound | Unknown | 850 | 450 |
| MK-801 (Dizocilpine) | Channel Pore | 5 | 2.5 |
| L-701,324 | Glycine Site | 20 | 10 |
Signaling Pathway and Experimental Workflow
Figure 1: Hypothesized NMDA receptor antagonist action.
Figure 2: Workflow for radioligand binding assay.
Potential as a Dopamine and Serotonin Receptor Modulator
The structural similarity of the tetrahydroquinoline core to known dopaminergic and serotonergic ligands suggests a potential interaction with these receptor systems.[9][15][16]
Comparative Compounds:
-
Haloperidol: A typical antipsychotic and D₂ dopamine receptor antagonist.
-
WAY-100635: A selective 5-HT₁ₐ receptor antagonist.
Experimental Protocol: Receptor Binding Assays for Dopamine and Serotonin Receptors
The protocol is similar to the NMDA receptor binding assay, but with different receptor preparations and radioligands.
-
Receptor Preparation: Use cell lines stably expressing specific dopamine (e.g., D₁, D₂) or serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes.
-
Radioligands:
-
For D₂ receptors: [³H]Spiperone
-
For 5-HT₁ₐ receptors: [³H]8-OH-DPAT
-
-
Assay and Analysis: Follow the same incubation, filtration, and counting steps as described for the NMDA receptor assay to determine IC₅₀ and Kᵢ values.
Hypothetical Data: Dopamine and Serotonin Receptor Binding Affinity
| Compound | Receptor Target | Kᵢ (nM) [Hypothetical] |
| This compound | D₂ | 1200 |
| 5-HT₁ₐ | 950 | |
| Haloperidol | D₂ | 2 |
| WAY-100635 | 5-HT₁ₐ | 0.9 |
Signaling Pathway Diagram
Figure 3: G-protein coupled receptor modulation.
Potential as an Anti-inflammatory Agent
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a key research area.[17]
Comparative Compounds:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
-
Zileuton: An inhibitor of 5-lipoxygenase (5-LOX).
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells.[18]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound, indomethacin, or zileuton.
-
Inflammatory Stimulation: After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
NO Measurement: After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.
Hypothetical Data: In Vitro Anti-inflammatory Activity
| Compound | IC₅₀ for NO Inhibition (µM) [Hypothetical] |
| This compound | 25 |
| Indomethacin | 15 |
| Zileuton | 10 |
Inflammatory Pathway and Experimental Workflow
Figure 4: Hypothesized anti-inflammatory action.
Figure 5: Workflow for nitric oxide inhibition assay.
Potential as an Antimicrobial Agent
The structural motifs within tetrahydroquinolines are found in various antimicrobial compounds.
Comparative Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Triclosan: An antibacterial and antifungal agent.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound and control antibiotics in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Hypothetical Data: Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) [Hypothetical] | MIC against E. coli (µg/mL) [Hypothetical] |
| This compound | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
| Triclosan | 0.125 | 128 |
Antimicrobial Testing Workflow
References
- 1. ajrconline.org [ajrconline.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Mevidalen - Wikipedia [en.wikipedia.org]
- 16. Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone (CAS No. 113961-88-9), a compound frequently used in proteomics research.
I. Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This information is critical for implementing appropriate safety measures.
Summary of Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth. |
| Causes skin irritation[1] | Skin Irritation (Cat. 2) | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Causes serious eye irritation[2] | Eye Irritation (Cat. 2A) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| May cause respiratory irritation[2] | STOT SE (Cat. 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| May cause cancer[2] | Carcinogenicity (Cat. 1B) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[2] |
| Harmful to aquatic life with long lasting effects[1] | Aquatic Chronic (Cat. 3) | Avoid release to the environment.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.
Experimental Workflow for Disposal:
-
Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.
-
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for the disposal of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Waste Transfer:
-
When transferring the waste to the designated container, do so in a chemical fume hood to minimize inhalation exposure.
-
Avoid spills and splashes. In case of a small spill, use an absorbent material like sand or earth to contain it, then collect the material into the designated waste container.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider.
-
Provide them with the complete chemical name (this compound) and any other relevant hazard information from the Safety Data Sheet (SDS).
-
-
Final Disposal:
-
The ultimate disposal of the chemical waste must be carried out by a licensed and approved waste disposal contractor.[2]
-
The contractor will handle the transportation and disposal in accordance with all local, state, and federal regulations.
-
III. Visualizing the Disposal Workflow
To further clarify the procedural steps and decision points in the disposal process, the following diagram illustrates the logical flow of operations.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most current and detailed information.
References
Personal protective equipment for handling 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone (CAS No: 113961-88-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Immediate Safety and Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include harm if swallowed, and irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |
This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Engineering and Administrative Controls
Before relying on personal protective equipment (PPE), the primary focus should be on implementing engineering and administrative controls to minimize exposure.
-
Engineering Controls :
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.
-
-
Administrative Controls :
-
Restricted Access : Limit access to areas where the chemical is handled and stored to authorized personnel only.
-
Safe Work Practices : Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this compound. Avoid eating, drinking, or smoking in laboratory areas.[3]
-
Training : Ensure all personnel are thoroughly trained on the hazards, handling, storage, and emergency procedures for this chemical.
-
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, appropriate PPE is mandatory to prevent direct contact and inhalation.
| PPE Item | Specification |
| Eye and Face Protection | Chemical safety goggles are required. For splash hazards, use a face shield in conjunction with goggles.[3][4][5] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use and replace them frequently.[4][6] |
| Body Protection | A standard laboratory coat is required to prevent skin contact.[3][7] For larger quantities or significant splash potential, consider a chemical-resistant apron or coveralls.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. If dust or aerosols are likely to be generated, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[3][7] |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound:
-
Preparation :
-
Review the Safety Data Sheet (SDS) and this guide before beginning work.
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary engineering controls and safety equipment are functional.
-
Don the required PPE as specified in the table above.
-
-
Handling :
-
Post-Handling :
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any equipment used.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Waste Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with institutional and local regulations.
-
Waste Identification and Segregation :
-
Containerization :
-
Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Utilize secondary containment to prevent spills.[7]
-
-
Disposal :
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the hazardous waste.
-
Provide all necessary documentation as required by your EHS office.[7]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 113961-88-9 [sigmaaldrich.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. trimaco.com [trimaco.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
